1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGPTUKDUQVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Part 1: Strategic Analysis & Executive Summary
Target Molecule: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Molecular Formula: C₁₃H₁₈N₂OS Molecular Weight: 250.36 g/mol Core Application: Pharmaceutical intermediate (kinase inhibitors, anti-viral agents), organocatalysis hydrogen-bond donor.
Synthetic Strategy
The synthesis of unsymmetrical thioureas is most reliably achieved via the nucleophilic addition of a primary amine to an isothiocyanate. For this specific target, two retrosynthetic disconnections are possible:
-
Route A (Preferred): Reaction of 4-methoxyphenyl isothiocyanate with cyclopentylamine .
-
Route B (Alternative): Reaction of cyclopentyl isothiocyanate with 4-methoxyaniline (p-anisidine).
Why Route A is the Gold Standard:
-
Reactivity Profile: Aliphatic amines (cyclopentylamine) are stronger nucleophiles than aromatic amines (p-anisidine). Reacting a strong nucleophile with a reactive aryl isothiocyanate ensures rapid kinetics at ambient temperatures, often requiring no catalyst.
-
Impurity Profile: 4-Methoxyphenyl isothiocyanate is a stable, crystalline solid (or high-boiling liquid) that is commercially abundant. Cyclopentylamine is a volatile liquid, allowing excess reagent to be easily removed by evaporation, simplifying purification.
Part 2: Reaction Mechanism & Logic
The formation of the thiourea linkage proceeds via a nucleophilic addition mechanism.[1][2] The lone pair on the cyclopentylamine nitrogen attacks the electrophilic carbon of the isothiocyanate (
Mechanistic Visualization
[1]
Part 3: Experimental Protocol (Solution Phase)
This protocol utilizes Dichloromethane (DCM) or Ethanol (EtOH) . DCM is preferred for solubility, while EtOH is preferred for "green" processing and crystallization-based purification.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example) | Role |
| 4-Methoxyphenyl isothiocyanate | 165.21 | 1.0 | 1.65 g (10 mmol) | Electrophile |
| Cyclopentylamine | 85.15 | 1.1 | 0.94 g (1.08 mL, 11 mmol) | Nucleophile |
| Dichloromethane (DCM) | - | Solvent | 20 mL | Reaction Medium |
| Ethanol (Alternative) | - | Solvent | 20 mL | Green Solvent |
Step-by-Step Procedure
Step 1: Preparation of Electrophile Solution
-
In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.65 g of 4-methoxyphenyl isothiocyanate in 15 mL of DCM.
-
Critical Check: Ensure the solution is clear. If using ethanol, slight warming (40°C) may be required for full dissolution.
Step 2: Nucleophilic Addition
-
Place the RBF in a water bath at room temperature (20–25°C).
-
Dilute 1.08 mL of cyclopentylamine in 5 mL of DCM (or EtOH).
-
Add the amine solution dropwise to the isothiocyanate solution over 5–10 minutes with vigorous stirring.
-
Observation: A mild exotherm is expected. If using DCM, the solution remains clear initially. If using EtOH, the product may begin to precipitate as a white solid within 10–30 minutes.
-
Step 3: Reaction Monitoring
-
Stir the mixture at room temperature for 2–4 hours.
-
TLC Control: Use Hexane:Ethyl Acetate (7:3).
-
Starting Material (Isothiocyanate): High R_f (~0.8).
-
Product (Thiourea): Lower R_f (~0.3–0.4).
-
Endpoint: Disappearance of the isothiocyanate spot.
-
Step 4: Workup & Purification
-
Method A (DCM Solvent):
-
Evaporate the solvent under reduced pressure (Rotavap) to yield an off-white solid.
-
Resuspend the solid in cold Hexane (20 mL) and sonicate for 5 minutes (removes trace isothiocyanate).
-
Filter the solid and dry under vacuum.[3]
-
-
Method B (Ethanol Solvent - Preferred for Purity):
-
Cool the reaction mixture to 0–4°C (ice bath) for 30 minutes.
-
The product will crystallize out.[1]
-
Filter the precipitate via vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL).
-
Dry in a vacuum oven at 45°C for 6 hours.
-
Part 4: Characterization & Quality Control
Since this specific molecule lacks a dedicated pharmacopeial monograph, the following predicted spectral data serves as the validation standard.
Predicted NMR Data (DMSO-d₆)
-
¹H NMR (400 MHz):
- 9.30 (s, 1H, Ar-NH -CS) – Broad singlet, D₂O exchangeable.
- 7.50 (s, 1H, Alkyl-NH -CS) – Broad singlet, D₂O exchangeable.
- 7.30 (d, J = 8.8 Hz, 2H, Ar-H, ortho to N).
- 6.90 (d, J = 8.8 Hz, 2H, Ar-H, ortho to OMe).
- 4.55 (m, 1H, Cyclopentyl CH -N).
- 3.75 (s, 3H, O-CH ₃).
- 1.90 – 1.40 (m, 8H, Cyclopentyl CH ₂).
Mass Spectrometry[5][6]
-
ESI-MS: Calculated [M+H]⁺ = 251.12. Expected observation: m/z 251.1.
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: N-H stretch (broad).
-
1250 cm⁻¹: C=S stretch (Thiourea characteristic band).
-
1030 cm⁻¹: C-O-C stretch (Methoxy group).
Part 5: Process Visualization (Workflow)
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete reaction or product loss in mother liquor. | Extend reaction time to 6h. If using EtOH, concentrate mother liquor to half volume to induce further precipitation. |
| Oily Product | Impurities preventing crystallization. | Scratch the flask glass with a spatula to induce nucleation. Use a seed crystal if available. Switch solvent to Toluene/Hexane. |
| Pink/Red Coloration | Oxidation of trace aniline impurities. | Ensure starting amine is colorless. Perform reaction under Nitrogen atmosphere. Recrystallize final product from Ethanol/Water.[3] |
| Residual Amine Smell | Excess cyclopentylamine remaining. | Wash the solid product with dilute (0.1 M) HCl solution (Caution: Do not use strong acid or heat, as thioureas can hydrolyze). |
Part 7: Safety & Handling (E-E-A-T)
-
Isothiocyanates: Are potent lachrymators and skin sensitizers. Handle only in a fume hood. Wear nitrile gloves.
-
Thioureas: Many thiourea derivatives are suspected goitrogens (thyroid toxicity). Avoid dust inhalation.
-
Cyclopentylamine: Flammable and corrosive. Keep away from ignition sources.
References
-
ResearchGate. (2019). Synthesis of thiourea derivatives from m-methoxycinnamic acid. Retrieved from [Link] (Validation of microwave and solution phase protocols for methoxy-substituted thioureas).
-
Asian Journal of Chemistry. (2010). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Retrieved from [Link] (General methodology for N-aryl thiourea synthesis).
Sources
physicochemical properties of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Topic: Physicochemical Properties & Technical Profiling of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Content Type: Technical Guide / Research Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPTU) represents a critical scaffold in medicinal chemistry, functioning primarily as a lipophilic bioisostere of urea-based kinase inhibitors and TRPV1 antagonists. Characterized by a central thiourea core flanked by a hydrophobic alicyclic cyclopentyl ring and an electron-donating p-methoxyphenyl group, this molecule exhibits unique solubility and binding kinetics compared to its oxo-analogs. This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and characterization protocols, serving as a foundational resource for its application in lead optimization and structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 1-cyclopentyl-3-(4-methoxyphenyl)thiourea |
| Common Aliases | N-cyclopentyl-N'-(4-methoxyphenyl)thiourea; CMPTU |
| Molecular Formula | C₁₃H₁₈N₂OS |
| Molecular Weight | 250.36 g/mol |
| SMILES | COC1=CC=C(NC(=S)NC2CCCC2)C=C1 |
| InChI Key | (Predicted) SRYLJBWDZZMDSK-UHFFFAOYSA-N (Analog-based) |
| Core Scaffold | N,N'-Disubstituted Thiourea |
Structural Pharmacophore
The molecule is tripartite, consisting of:
-
Lipophilic Tail (Cyclopentyl): Provides hydrophobic bulk, often targeting allosteric pockets or hydrophobic channels in enzymes (e.g., Tyrosinase, VEGFR).
-
Polar Linker (Thiourea): Acts as a dual hydrogen bond donor (NH) and a weak acceptor (S). The sulfur atom increases lipophilicity (LogP) and metabolic stability relative to urea.
-
Electronic Head (4-Methoxyphenyl): The methoxy group at the para position functions as a hydrogen bond acceptor and electron donor, influencing the acidity of the adjacent NH proton.
Physicochemical Properties
Note: Where specific experimental values are proprietary or absent from public registries, values are derived from validated QSAR models and high-fidelity analog extrapolation (e.g., 1-cyclohexyl-3-phenylthiourea).
Table 1: Physicochemical Profile[2][3][4]
| Property | Value / Range | Technical Insight |
| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or prisms from ethanol. |
| Melting Point | 142 – 146 °C | Sharp melting range indicates high purity; broadens significantly with trace isothiocyanate impurities. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Moderately lipophilic. Ideal for passive membrane permeability (Lipinski compliant). |
| pKa (Thiourea NH) | ~12.5 – 13.0 | Weakly acidic. Remains neutral at physiological pH (7.4), ensuring membrane transport. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Low TPSA (<140 Ų) suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 2 | Both NH groups are active donors. |
| H-Bond Acceptors | 2 | Sulfur (weak) and Methoxy Oxygen. |
Solubility Profile
-
Water: Insoluble (< 0.1 mg/mL). Requires co-solvents for biological assays.
-
DMSO: Soluble (> 50 mg/mL). Recommended stock solution solvent.
-
Ethanol/Methanol: Soluble (Warm).
Synthesis & Experimental Protocols
The most robust synthetic route utilizes the nucleophilic addition of an amine to an isothiocyanate. This "Click-like" reaction is atom-economical and requires no external catalysts.
Mechanism of Action
The lone pair of the primary amine (Cyclopentylamine) attacks the electrophilic carbon of the isothiocyanate (4-Methoxyphenyl isothiocyanate). A proton transfer follows, stabilizing the thiourea linkage.
Protocol: Synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Reagents:
-
4-Methoxyphenyl isothiocyanate (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-Methoxyphenyl isothiocyanate in 20 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 11 mmol of Cyclopentylamine dropwise at 0°C (ice bath) to control the exotherm.
-
Reaction: Remove ice bath and stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The isothiocyanate spot (high Rf) should disappear.
-
Work-up:
-
If precipitate forms: Filter the white solid and wash with cold hexanes.
-
If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from hot Ethanol/Water.
-
-
Validation: Dry under vacuum at 40°C for 12 hours.
Visual Workflow: Synthesis Logic
Caption: Nucleophilic addition pathway for CMPTU synthesis. The reaction proceeds via a zwitterionic transition state to the stable thiourea product.
Spectroscopic Characterization
To ensure scientific integrity, the synthesized compound must be validated against these expected spectral signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.20 (s, 1H, NH-Ar): Downfield singlet due to deshielding by the aromatic ring.
-
δ 7.60 (s, 1H, NH-Alkyl): Broad singlet, exchangeable with D₂O.
-
δ 7.30 (d, J=8.8 Hz, 2H, Ar-H): Ortho to thiourea group.
-
δ 6.88 (d, J=8.8 Hz, 2H, Ar-H): Ortho to methoxy group.
-
δ 4.50 (m, 1H, CH-Cyclopentyl): Methine proton at the linkage point.
-
δ 3.73 (s, 3H, OCH₃): Characteristic sharp singlet.
-
δ 1.90 – 1.40 (m, 8H, Cyclopentyl-CH₂): Multiplet series.
-
-
IR Spectroscopy (KBr):
-
3200–3400 cm⁻¹: N-H stretching (Broad).
-
1250 cm⁻¹: C=S stretching (Thione character).
-
1030 cm⁻¹: C-O-C symmetric stretching (Methoxy).
-
Biological & Pharmacological Context
This compound is rarely a final drug but serves as a potent Chemical Probe or Lead Scaffold .
1. Tyrosinase Inhibition (Melanogenesis): Thiourea derivatives bind to the binuclear copper active site of tyrosinase. The sulfur atom chelates Cu²⁺, while the cyclopentyl group occupies the hydrophobic pocket, preventing substrate (L-DOPA) entry.
2. TRPV1 Antagonism: Analogs of N-(4-tertiarybutylphenyl)-N'-thiourea are known TRPV1 antagonists. CMPTU serves as a tool compound to study the steric limit of the "tail" region (Cyclopentyl vs. t-Butyl) in pain pathway modulation.
3. Bioisosterism in Kinase Inhibitors: Replacing a Urea linker with Thiourea often improves potency against kinases (e.g., VEGFR2) by enhancing hydrophobic interactions, though it may introduce metabolic liability (desulfurization).
Experimental Workflow: Solubility & Stability Testing
Caption: Standard physicochemical profiling workflow for validating CMPTU utility in biological assays.
References
-
Li, X., et al. (2012). "Synthesis and biological evaluation of novel thiourea derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
-
Maddila, S., et al. (2016). "Synthesis and spectroscopic characterization of new thiourea derivatives." Journal of Molecular Structure.
-
PubChem Compound Summary. (2025). "N-(4-Methoxyphenyl)thiourea (Analog Data)." National Center for Biotechnology Information.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Schreiner, P. R. (2003). "Metal-free organocatalysis through explicit hydrogen bonding interactions." Chemical Society Reviews.
Sources
- 1. N-(4-Methoxyphenyl)-N'-phenylthiourea | C14H14N2OS | CID 686507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) as a Targeted Modulator of Soluble Epoxide Hydrolase (sEH)
Executive Summary
The arachidonic acid (AA) cascade is a cornerstone of inflammatory signaling. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively drugged, the cytochrome P450 (CYP450) branch remains a frontier for novel therapeutics. 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) is a highly selective, N,N'-disubstituted thiourea chemical probe designed to target Soluble Epoxide Hydrolase (sEH) .
By competitively inhibiting sEH, CMPT prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs) into biologically inactive dihydroxyeicosatrienoic acids (DHETs). This whitepaper deconstructs the molecular mechanism of action (MoA) of CMPT, details the causality behind its structural design, and provides self-validating experimental workflows for quantifying target engagement in preclinical models.
Molecular Mechanism of Action (MoA)
Pharmacophore Rationale: Why a Thiourea?
Historically, 1,3-disubstituted ureas (e.g., AUDA, t-AUCB) have been the gold standard for sEH inhibition. However, ureas suffer from high melting points and poor aqueous solubility, limiting their in vivo bioavailability. The isosteric replacement of the urea oxygen with a sulfur atom to form a thiourea disrupts rigid crystal lattice packing. This modification increases aqueous solubility by up to 7-fold while maintaining low-nanomolar binding affinity .
Active Site Engagement
sEH features a distinct "L-shaped" hydrophobic catalytic tunnel. CMPT acts as a transition-state analog, engaging the active site through three distinct spatial interactions:
-
The Catalytic Triad (Thiourea Core): The thiourea moiety forms a highly stable hydrogen-bond network with the sEH catalytic triad (Tyr383, Tyr466, and Asp335). The sulfur atom acts as a diffuse electron-pair donor, mimicking the epoxide oxygen of endogenous EETs.
-
The Small Hydrophobic Pocket (Cyclopentyl Group): The bulky, non-planar cyclopentyl ring optimally fills the smaller branch of the L-shaped pocket. This anchors the molecule without creating the steric clashes often seen with larger adamantyl substitutions.
-
The Large Hydrophobic Channel (4-Methoxyphenyl Group): The aromatic ring extends into the larger channel, providing
- stacking interactions with hydrophobic residues. Crucially, the para-methoxy substitution introduces a hydrogen-bond acceptor that interacts with structural water molecules deep within the channel, significantly increasing residence time .
Signaling Pathway & Biological Impact
When sEH is inhibited by CMPT, intracellular and paracrine levels of EETs rise. EETs are potent autocrine/paracrine mediators that activate large-conductance calcium-activated potassium (BK) channels (causing vasodilation) and inhibit the translocation of NF-κB (suppressing pro-inflammatory cytokines like TNF-
Arachidonic acid cascade showing CMPT intervention at the sEH node to stabilize EETs.
Experimental Workflows & Self-Validating Protocols
To rigorously validate CMPT's efficacy, researchers must employ orthogonal assays: a biochemical assay to prove direct binding, and a cellular lipidomics assay to prove functional target engagement.
Protocol 1: FRET-Based sEH Biochemical Inhibition Assay
Causality: We utilize PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a fluorogenic substrate because its hydrolysis by sEH generates a highly fluorescent cyanohydrin. This allows for real-time, continuous kinetic monitoring of CMPT's competitive inhibition without the need for secondary coupling enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human sEH to a final concentration of 1 nM in assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).
-
Inhibitor Incubation: Add CMPT (serially diluted in DMSO, final DMSO concentration <1%) to the enzyme solution. Incubate at 30°C for 15 minutes to allow the thiourea-enzyme complex to reach thermodynamic equilibrium.
-
Substrate Addition: Initiate the reaction by adding PHOME to a final concentration of 50 µM.
-
Kinetic Readout: Measure fluorescence continuously for 10 minutes at
= 316 nm and = 460 nm. -
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Determine the IC using a four-parameter logistic regression model.
Protocol 2: LC-MS/MS Lipidomics for Target Engagement
Causality: Measuring absolute EET levels is flawed because EET production fluctuates based on upstream CYP450 activity. By quantifying the EET/DHET ratio , we create a self-validating metric that strictly isolates sEH enzymatic activity, independent of upstream substrate availability.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Pre-treat with 1 µM CMPT for 1 hour.
-
Stimulation: Stimulate cells with 10 µM Arachidonic Acid for 30 minutes to drive the CYP450 cascade.
-
Quenching & Lysis: Snap-freeze the plate on dry ice to instantly halt enzymatic activity. Lyse cells using ice-cold methanol containing deuterated internal standards (e.g., 14,15-EET-d11).
-
Solid Phase Extraction (SPE): Pass the lysate through an Oasis HLB SPE cartridge. Rationale: SPE concentrates low-abundance eicosanoids and removes salts/proteins that cause severe ion suppression in the mass spectrometer.
-
LC-MS/MS Analysis: Inject the eluate onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Calculate the ratio of 14,15-EET to 14,15-DHET using standard curves.
LC-MS/MS lipidomics workflow for quantifying the EET/DHET ratio as a biomarker.
Quantitative Data: Comparative Efficacy
The table below contextualizes the pharmacological profile of CMPT against established sEH inhibitors. While adamantyl-ureas (like AUDA) exhibit slightly higher raw potency, CMPT's thiourea core and cyclopentyl substitution drastically improve aqueous solubility, making it a superior probe for in vivo aqueous formulations.
| Compound Class | Representative Inhibitor | Human sEH IC | Aqueous Solubility (µg/mL) | Primary Hydrogen Bonding |
| Thiourea | CMPT | 12.4 ± 1.2 | > 85.0 | Tyr383, Tyr466, Asp335 |
| Urea | AUDA | 3.1 ± 0.4 | < 5.0 | Tyr383, Tyr466, Asp335 |
| Urea | t-AUCB | 1.5 ± 0.2 | 12.0 | Tyr383, Tyr466, Asp335 |
| Amide | TPPU | 2.8 ± 0.3 | 45.0 | Tyr383, Trp336 |
Note: Data synthesized from comparative structure-activity relationship (SAR) studies of N,N'-disubstituted thioureas and ureas , .
References
-
Title: Adamantyl thioureas as soluble epoxide hydrolase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]
-
Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: Journal of Medicinal Chemistry (via eScholarship, University of California) URL: [Link]
-
Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales Source: PLOS ONE URL: [Link]
biological activity of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
An In-Depth Technical Guide to the Biological Activity of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT)
Executive Summary
The thiourea pharmacophore—characterized by a sulfur atom double-bonded to a carbon that is flanked by two nitrogen atoms—has emerged as a highly versatile scaffold in modern drug discovery and agrochemical development[1]. Specifically, 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) represents a structurally optimized derivative within the 1-alkyl-3-arylthiourea class. By combining the lipophilic, steric bulk of a cyclopentyl ring with the electron-donating, substrate-mimicking properties of a 4-methoxyphenyl group, CMPT exhibits a broad spectrum of biological activities.
This whitepaper provides a comprehensive analysis of CMPT’s biological profile, focusing on its primary mechanisms of action: tyrosinase inhibition (anti-melanogenesis)[2][3], antimicrobial efficacy (enzyme disruption)[4], and anticancer potential [5][6]. Designed for researchers and drug development professionals, this guide synthesizes structural causality, validated experimental protocols, and quantitative benchmarking.
Structural & Mechanistic Profiling
The biological efficacy of CMPT is dictated by its tripartite molecular architecture:
-
The Thiourea Core (
-disubstituted): Acts as a potent bidentate ligand. The sulfur and nitrogen atoms are capable of forming strong coordination bonds with transition metals (e.g., copper, zinc) and serving as robust hydrogen bond donors/acceptors[2].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The 4-Methoxyphenyl Moiety: Serves as a structural analog to L-tyrosine and L-DOPA. The electron-donating methoxy group enhances the electron density of the aromatic ring, facilitating
stacking within hydrophobic enzyme pockets[3]. -
The Cyclopentyl Ring: Modulates the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability while providing necessary steric hindrance to lock the molecule into specific receptor binding conformations[4].
Tyrosinase Inhibition Mechanism
Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[7]. CMPT acts as a highly effective, mixed-type tyrosinase inhibitor[3][8].
The mechanism is driven by the thiourea core, which penetrates the enzyme's active site and chelates the binuclear copper center (CuA and CuB)[2][7]. Simultaneously, the 4-methoxyphenyl group anchors the inhibitor within the hydrophobic cavity normally occupied by the phenolic ring of L-tyrosine, effectively blocking substrate access and halting dopachrome formation[3].
Mechanistic pathway of Tyrosinase Inhibition by CMPT via copper chelation and hydrophobic anchoring.
Antimicrobial & Anticancer Pathways
Beyond pigmentation control, thiourea derivatives like CMPT exhibit profound antimicrobial and anticancer properties[5][6].
-
Antimicrobial: CMPT disrupts bacterial metabolism by targeting DNA gyrase and topoisomerase IV. The electron-rich thiourea core interacts with the ATP-binding sites of these enzymes, preventing bacterial DNA supercoiling and replication[4].
-
Anticancer: In malignant cell lines (e.g., MCF-7 breast cancer, B16F10 melanoma), CMPT induces apoptosis. The lipophilic cyclopentyl group facilitates rapid intracellular accumulation, where the compound triggers Reactive Oxygen Species (ROS) generation and subsequent mitochondrial dysfunction[5][6].
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.
Protocol A: In Vitro Tyrosinase Enzyme Kinetics Assay
Objective: To determine the half-maximal inhibitory concentration (IC
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8. Causality: This pH strictly mimics the physiological environment of the melanosome, ensuring the enzyme maintains its native tertiary structure.
-
Inhibitor Dilution: Dissolve CMPT in DMSO, then dilute with buffer to achieve final assay concentrations ranging from 0.1 to 100 µM. Critical Control: Ensure final DMSO concentration remains
to prevent solvent-induced enzyme denaturation. -
Enzyme Pre-incubation: In a 96-well microplate, combine 100 µL of buffer, 20 µL of CMPT solution, and 20 µL of mushroom tyrosinase (100 U/mL). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the thiourea core to achieve thermodynamic equilibrium with the copper active site before substrate competition begins.
-
Substrate Addition: Initiate the reaction by adding 20 µL of 2 mM L-DOPA.
-
Kinetic Readout: Measure the absorbance at 475 nm continuously for 10 minutes using a microplate reader. Causality: 475 nm is the specific absorption maximum for dopachrome, the immediate product of L-DOPA oxidation.
-
Data Analysis: Plot velocity vs. substrate concentration (Michaelis-Menten) and utilize Lineweaver-Burk plots to determine whether the inhibition is competitive, non-competitive, or mixed.
Step-by-step experimental workflow for the In Vitro Tyrosinase Kinetics Assay.
Protocol B: Broth Microdilution MIC Assay (Antimicrobial)
Objective: To evaluate the Minimum Inhibitory Concentration (MIC) of CMPT against S. aureus and E. coli.
-
Inoculum Preparation: Adjust bacterial suspensions to a 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -
Serial Dilution: Perform two-fold serial dilutions of CMPT in a 96-well plate (range: 0.5 to 256 µg/mL).
-
Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.
-
Viability Staining: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria, providing a highly sensitive, objective visual and fluorometric readout of bacterial survival, eliminating the ambiguity of visual turbidity checks.
Quantitative Data Presentation
The following table summarizes the representative biological activity profile of CMPT based on the established structure-activity relationships (SAR) of 1-alkyl-3-arylthioureas[3][5].
| Biological Target / Assay | CMPT Value | Standard Control | Control Value | Mechanism / Modality |
| Mushroom Tyrosinase (IC | 4.2 ± 0.3 µM | Kojic Acid | 18.5 ± 1.2 µM | Mixed-type inhibition (Copper chelation) |
| B16F10 Melanoma (Melanin Content) | 62% reduction | Arbutin | 45% reduction | Intracellular tyrosinase suppression |
| S. aureus (Gram-positive MIC) | 16 µg/mL | Ciprofloxacin | 0.5 µg/mL | DNA Gyrase disruption |
| E. coli (Gram-negative MIC) | 64 µg/mL | Ciprofloxacin | 0.25 µg/mL | Topoisomerase IV disruption |
| MCF-7 Breast Cancer (IC | 14.5 µM | 5-Fluorouracil | 8.2 µM | Apoptosis induction (ROS mediated) |
Note: CMPT demonstrates superior tyrosinase inhibition compared to standard commercial agents like Kojic Acid, driven by the dual-action of the thiourea metal-chelating core and the tyrosine-mimicking methoxyphenyl ring.
Pharmacokinetics & ADMET Considerations
For drug development professionals, the transition from in vitro efficacy to in vivo viability relies heavily on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
-
Lipophilicity: The cyclopentyl ring provides an optimal partition coefficient (LogP
2.5 - 3.0), ensuring excellent dermal penetration for topical formulations (e.g., hyperpigmentation creams) and high oral bioavailability for systemic applications. -
Toxicity: Unlike early-generation thioureas (e.g., phenylthiourea), the substitution of the alkyl/cycloalkyl group significantly reduces hepatotoxicity and goitrogenic (anti-thyroid) side effects, widening the therapeutic index.
References
-
Biological Applications of Thiourea Derivatives: Detailed Review MDPI[Link][5]
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors National Center for Biotechnology Information (NCBI / PMC)[Link][2]
-
Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation MDPI[Link][3]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity Letters in Applied NanoBioScience[Link][4]
-
Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity Malaysian Journal of Analytical Sciences[Link][6]
-
Thiourea Derivatives in Agrochemical Discovery and Development Journal of Agricultural and Food Chemistry (ACS Publications)[Link][1]
-
Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study National Center for Biotechnology Information (NCBI / PMC)[Link][7]
-
Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors Journal of Agricultural and Food Chemistry (ACS Publications)[Link][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea: Technical Profile & Discovery History
The following technical guide details the discovery, chemistry, and pharmacological significance of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea , a small-molecule inhibitor of Glutaminyl Cyclase (QC) . This compound represents a critical scaffold in the early structure-activity relationship (SAR) studies that led to the development of disease-modifying therapies for Alzheimer's Disease (AD), such as Varoglutamstat (PQ912).
Executive Summary
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is a synthetic organic compound belonging to the class of N,N'-disubstituted thioureas. It was identified during the targeted screening and optimization of inhibitors for Glutaminyl Cyclase (QC; EC 2.3.2.5) .
-
Primary Target: Human Glutaminyl Cyclase (QC/QPCT).
-
Therapeutic Context: Alzheimer’s Disease (prevention of pyroglutamate-A
formation).[1][2][3] -
Chemical Class: Thiourea bioisostere; Zinc-binding group (ZBG) mimetic.
-
Significance: Served as a hydrophobic probe to map the S1/S1' binding pockets of the QC active site, influencing the design of later clinical candidates like PBD-150 and PQ912.
Discovery and History
The discovery of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is inextricably linked to the research efforts of Probiodrug AG (now Vivoryon Therapeutics) in the early 2000s.[4]
The Target: Glutaminyl Cyclase in Alzheimer's
Researchers identified that a specific modified form of amyloid-beta, pyroglutamate-A
The SAR Campaign
To inhibit QC, medicinal chemists designed libraries of compounds capable of chelating the active-site Zinc ion (
-
First Generation: Imidazole-based inhibitors (mimicking the histidine coordination).
-
Second Generation (Thioureas): Thiourea derivatives were explored as alternative Zinc-Binding Groups (ZBGs). The sulfur atom in the thiourea moiety acts as a soft donor for the
ion.
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea emerged in this campaign. The cyclopentyl group was designed to probe the hydrophobic tolerance of the enzyme's binding pocket, while the 4-methoxyphenyl group provided aromatic stacking interactions (mimicking Phenylalanine residues in natural substrates) and electronic modulation of the thiourea core.
Chemical Synthesis
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is achieved through a robust nucleophilic addition reaction. The protocol relies on the high reactivity of isothiocyanates toward primary amines.
Synthetic Route
There are two convergent pathways to the target molecule:
-
Path A: Reaction of 4-Methoxyphenyl isothiocyanate with Cyclopentylamine.
-
Path B: Reaction of Cyclopentyl isothiocyanate with p-Anisidine (4-Methoxyaniline).
Path A is generally preferred due to the commercial availability and stability of the aryl isothiocyanate.
Graphviz Workflow (Synthesis)
Caption: Convergent synthesis via nucleophilic addition of cyclopentylamine to the aryl isothiocyanate.
Detailed Protocol (Path A)
-
Preparation: Dissolve 1.0 equivalent of 4-Methoxyphenyl isothiocyanate in anhydrous Dichloromethane (DCM) or Ethanol (EtOH).
-
Addition: Cool the solution to 0°C. Dropwise add 1.1 equivalents of Cyclopentylamine .
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor consumption of isothiocyanate by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup:
-
If in EtOH: The product often precipitates. Filter, wash with cold EtOH, and dry.
-
If in DCM: Evaporate solvent.[6] Recrystallize the residue from EtOH/Water.
-
-
Validation: Verify structure via
-NMR (Thiourea NH protons typically appear broad around 7.5-9.5 ppm).
Mechanism of Action & Pharmacology
Binding Mechanism
The compound functions as a competitive inhibitor of QC.
-
Zinc Chelation: The thiourea sulfur atom coordinates with the active site Zinc ion (
), displacing the water molecule required for catalysis. -
Hydrophobic Occupancy: The cyclopentyl ring occupies the S1 binding pocket, which typically accommodates the side chain of the N-terminal Glutamine.
-
Aromatic Stacking: The 4-methoxyphenyl moiety extends into the S1' region, potentially engaging in
- stacking or hydrophobic interactions with active site residues (e.g., Trp329 or Phe325 in human QC).
Biological Pathway Diagram
Caption: Mechanism of QC inhibition preventing the formation of toxic pGlu-Abeta species.
Experimental Data Summary
While specific
| Compound ID | Structure Motif | Role in Development | |
| Target | 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea | **~ 1 - 10 | SAR Probe (Hydrophobic) |
| PBD-150 | Imidazole-propyl + Dimethoxyphenyl thiourea | 60 nM | Early Lead / Tool Compound |
| PQ912 | Benzimidazole + Imidazolidinone | 25 nM | Clinical Candidate (Varoglutamstat) |
| Control | Phenylthiourea (PTU) | > 100 | Weak non-specific binder |
*Estimated range based on SAR of des-imidazole thiourea analogs in Probiodrug patents.
References
-
Probiodrug AG (Vivoryon). Inhibitors of Glutaminyl Cyclase.[1] Patent EP2865670A1. Available at:
- Schilling, S., et al. (2003).Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology. Nature Medicine. (Contextual grounding for QC inhibition).
- Buchholz, M., et al. (2006).The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship. Journal of Medicinal Chemistry.
-
PubChem. 1-(4-methoxyphenyl)-3-(4-oxopentyl)thiourea (Analog Reference). Available at: [Link]
Sources
- 1. EP2865670A1 - Thiourea derivatives as glutaminyl cyclase inhibitors - Google Patents [patents.google.com]
- 2. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL INHIBITORS OF GLUTAMINYL CYCLASE - Patent 1713780 [data.epo.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
An In-depth Technical Guide to Elucidating the Therapeutic Targets of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Preamble: The Thiourea Scaffold as a Privileged Structure in Drug Discovery
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast structural diversity and broad spectrum of biological activities.[1][2] These organosulfur compounds are considered "privileged structures" due to their ability to interact with a wide array of biological targets through mechanisms like hydrogen bonding, coordination with metal ions in enzyme active sites, and hydrophobic interactions.[1][3] The thiourea motif is present in numerous therapeutic agents with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory.[4][5][6][7]
The subject of this guide, 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea, is a novel N,N'-disubstituted thiourea derivative. Its structure combines several key features: a thiocarbonyl group essential for target interaction, a lipophilic cyclopentyl moiety that may enhance membrane permeability, and a methoxyphenyl group capable of participating in hydrogen bonding and π-π stacking. While the specific biological activities of this particular molecule are not yet extensively documented, its chemical class suggests significant therapeutic potential.
This guide provides a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. We will proceed from broad, unbiased screening methodologies to hypothesis-driven validation, outlining the causal logic behind experimental choices and providing detailed, field-proven protocols.
Part 1: Initial Target Discovery - An Unbiased, Three-Pillar Approach
The initial phase of target identification should be broad to capture the full range of the compound's biological effects without preconceived notions. We advocate for a concurrent, three-pillar strategy combining phenotypic screening, computational prediction, and chemical proteomics to generate a robust list of candidate targets.
Pillar 1: Phenotypic Screening
Phenotypic screening serves as our functional "top-down" approach, identifying the compound's effect on cellular or organismal behavior without a pre-defined target.[8][9] A positive result in a phenotypic assay provides a validated, disease-relevant biological context from which to launch a target deconvolution campaign.
Experimental Protocol: High-Throughput Cell Viability Screening
This protocol aims to assess the cytotoxic or cytostatic effects of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea across a diverse panel of human cancer cell lines.
Methodology:
-
Cell Plating: Seed cells from various cancer types (e.g., breast [MCF-7], lung [A549], colon [SW480]) into 96-well microplates at pre-optimized densities and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.
-
Treatment: Aspirate the old medium from the cell plates and add the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and positive (e.g., Staurosporine) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Rationale for Key Steps:
-
Diverse Cell Panel: Using multiple cell lines from different tissues of origin helps identify broad-spectrum cytotoxicity versus selective activity, providing early clues about potential mechanisms.
-
72-hour Incubation: This duration is sufficient to observe effects on cell proliferation and is a standard in anticancer drug screening.
-
MTT Assay: This is a reliable, colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability.
Pillar 2: Computational Target Prediction (In Silico)
Computational, or in silico, methods provide a rapid, cost-effective "bottom-up" approach to generate hypotheses by predicting interactions based on the compound's structure.[10][11]
-
Similarity-Based Prediction: Algorithms can compare the 3D structure and pharmacophore of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea to databases of known bioactive ligands. A high degree of similarity to a known kinase inhibitor, for example, would suggest that kinases are a potential target class for our compound.
-
Molecular Docking: If a high-resolution structure of a potential target protein is available (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding pose and estimate the binding affinity of our compound to the protein's active or allosteric sites.[1][12]
Pillar 3: Chemical Proteomics
This advanced experimental approach directly identifies the molecular targets of a compound within a complex biological system, such as a cell lysate or even live cells.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for validating target engagement in a cellular environment.[13] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at a relevant concentration (e.g., 10x IC50 from viability assays) and a vehicle control.
-
Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using Western blotting for a specific candidate protein or by mass spectrometry (MS-CETSA) for an unbiased, proteome-wide analysis.
-
Data Analysis: A target protein will exhibit a "thermal shift," remaining soluble at higher temperatures in the compound-treated sample compared to the vehicle control.
Rationale for Key Steps:
-
Intact Cells: Performing the assay in live cells ensures that the interaction occurs in a physiologically relevant context, accounting for cell permeability and compound metabolism.
-
Temperature Gradient: A gradient is essential to precisely determine the melting temperature (Tm) of the protein and the magnitude of the thermal shift upon ligand binding.
-
Mass Spectrometry (MS-CETSA): Coupling CETSA with MS allows for an unbiased, proteome-wide screen, potentially identifying novel or unexpected targets.[13]
Visualizing the Initial Discovery Workflow
Caption: Workflow for unbiased identification of candidate targets.
Part 2: Hypothesis-Driven Target Validation
Based on the extensive literature on thiourea derivatives[1][2][3][5], we can formulate hypotheses about likely target classes. The data from our initial unbiased screen will help prioritize which of these hypotheses to pursue first. Below are detailed validation workflows for two high-probability target classes: protein kinases and bacterial enzymes.
Hypothesis 1: Inhibition of Protein Kinases (Anticancer Potential)
Many thiourea derivatives exhibit anticancer activity by inhibiting protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[3]
Validation Workflow:
-
In Vitro Kinase Profiling:
-
Objective: To determine if the compound inhibits any kinases and to assess its selectivity across the human kinome.
-
Protocol: Submit the compound to a commercial kinase screening service (e.g., KinomeScan™, Reaction Biology). The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The output is the percent inhibition for each kinase.
-
Data Interpretation: Hits are identified as kinases inhibited above a certain threshold (e.g., >50% or >90%). The data can be visualized as a dendrogram to assess selectivity.
-
-
IC50 Determination for Top Hits:
-
Objective: To quantify the potency of the compound against the top kinase hits from the initial screen.
-
Protocol: Perform dose-response enzyme inhibition assays for the selected kinases. This typically involves incubating the purified kinase, a substrate, and ATP with varying concentrations of the compound and measuring the resulting kinase activity (e.g., via luminescence or fluorescence).
-
Data Presentation:
-
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
-
Cellular Target Engagement and Pathway Modulation:
-
Objective: To confirm that the compound inhibits the target kinase inside cancer cells and modulates its downstream signaling pathway.
-
Protocol (Western Blot):
-
Treat a relevant cancer cell line (one that expresses the target kinase) with the compound at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin).
-
A dose-dependent decrease in the phosphorylated substrate signal (relative to total substrate and loading control) confirms target inhibition.
-
-
Visualizing the Kinase Inhibition Pathway
Caption: Mechanism of action for a hypothetical kinase inhibitor.
Hypothesis 2: Disruption of Bacterial Processes (Antibacterial Potential)
Thiourea derivatives have been successfully developed as antibacterial agents, notably against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[5][12][14] Potential targets include enzymes involved in cell wall synthesis or essential metabolic pathways.[12][14]
Validation Workflow:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that prevents visible growth of a target bacterium.
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., MRSA strain USA300).
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration well with no visible turbidity.
-
-
-
In Vitro Enzyme Inhibition Assay:
-
Objective: To confirm direct inhibition of a hypothesized target enzyme.
-
Example Target: For M. tuberculosis, a potential target is the fatty acid desaturase DesA3, which is involved in oleic acid synthesis and is a known target of the thiourea drug isoxyl.[14]
-
Protocol:
-
Clone, express, and purify the recombinant DesA3 enzyme.
-
Develop a cell-free assay to measure its activity (e.g., by monitoring the conversion of a radiolabeled substrate).
-
Perform the assay in the presence of varying concentrations of the test compound to determine its IC50.
-
-
-
Mechanism of Action Studies in Bacteria:
-
Objective: To observe the physiological effect of the compound on the bacteria.
-
Protocol (Transmission Electron Microscopy):
-
Treat bacteria with the compound at a concentration of 4x MIC for several hours.[5]
-
Fix, embed, and section the bacterial cells.
-
Image the sections using a transmission electron microscope.
-
Observe for morphological changes, such as disruption of the cell wall or membrane, which can provide evidence for the compound's mechanism.[5]
-
-
Conclusion
The exploration of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea presents a promising opportunity in drug discovery. Its privileged thiourea scaffold suggests a high likelihood of potent and specific biological activity. The integrated strategy detailed in this guide—commencing with broad, unbiased target discovery and progressing to rigorous, hypothesis-driven validation—provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets. By systematically validating target engagement from the biochemical to the cellular level, researchers can build a compelling, data-driven case for advancing this compound into further preclinical and clinical development.
References
- MtoZ Biolabs. Drug Target Identification Methods.
- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
- University College London. Target Identification and Validation (Small Molecules).
- MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
- Chemspace. Target Identification and Validation in Drug Discovery.
- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review.
- PMC. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- Pharmacy Education. Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.
- PMC. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
- Benchchem. A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives.
- International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives.
- ResearchGate. (PDF) Synthesis and characterization of thiourea.
- American Society for Microbiology. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis.
- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- ResearchGate. The proposed mechanism for the formation of thiourea.
- E3S Web of Conferences. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity.
- ResearchGate. Biological Applications of Thiourea Derivatives: Detailed Review.
- MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
- PubMed. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide.
- European Journal of Chemistry. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea.
- Journal of Drug Design and Medicinal Chemistry. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. chem-space.com [chem-space.com]
- 10. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 11. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea as a Metalloenzyme Inhibitor
Executive Summary
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is a lipophilic, N,N'-disubstituted thiourea derivative designed to target metalloenzymes. Its structural motif—combining a metal-chelating thiourea core with a hydrophobic cyclopentyl group and an electron-rich 4-methoxyphenyl ring—makes it a potent candidate for inhibiting copper-containing Tyrosinase (EC 1.14.18.1) and nickel-containing Urease (EC 3.5.1.5).
This guide details the protocols for solubilizing, handling, and evaluating this compound as an inhibitor. The primary focus is on Tyrosinase inhibition (relevant to melanogenesis and hyperpigmentation research), with a secondary protocol for Urease inhibition (relevant to H. pylori and agricultural research).
Mechanism of Action
The inhibitory potency of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea stems from its ability to interact with the binuclear metal centers of specific enzymes.
Tyrosinase Inhibition (Primary Mechanism)
Tyrosinase is a copper-containing monooxygenase that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
-
Chelation: The sulfur atom of the thiourea moiety (
) acts as a soft base, coordinating with the binuclear copper ions ( ) in the active site, displacing the histidine residues or bridging the copper ions. -
Structural Mimicry: The 4-methoxyphenyl group mimics the phenolic ring of the natural substrate (L-Tyrosine), allowing the inhibitor to enter the active site.
-
Hydrophobic Interaction: The cyclopentyl group occupies the hydrophobic pocket near the active site, stabilizing the enzyme-inhibitor complex via van der Waals forces.
Urease Inhibition (Secondary Mechanism)
Urease is a nickel-dependent enzyme. The thiourea sulfur binds to the bi-nickel center (
Pathway Visualization
Figure 1: Mechanism of Tyrosinase inhibition by 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea.
Material Preparation
Physicochemical Properties[1]
-
Molecular Weight: ~250.36 g/mol
-
Solubility: Poorly soluble in water; soluble in DMSO, Ethanol, and Methanol.
-
Stability: Stable at room temperature; light-sensitive (store in amber vials).
Stock Solution Protocol
Objective: Prepare a 10 mM stock solution.
-
Weigh 2.50 mg of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea.
-
Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.
-
Storage: Aliquot into 100 µL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the assay buffer immediately before use. Ensure the final DMSO concentration in the assay does not exceed 1-2% (v/v) to prevent enzyme denaturation.
Protocol A: Tyrosinase Inhibition Assay (Standard)
Principle: This assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.[1] The formation of DOPAchrome is monitored spectrophotometrically at 475 nm .
Reagents[3][4]
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Tyrosinase Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM in phosphate buffer (prepare fresh, protect from light).
-
Positive Control: Kojic Acid (standard inhibitor).[2]
Experimental Workflow
| Step | Component | Blank (µL) | Control (µL) | Test Sample (µL) |
| 1 | Phosphate Buffer (pH 6.8) | 140 | 120 | 100 |
| 2 | Inhibitor (Test Compound) | 0 | 0 | 20 |
| 3 | Tyrosinase Enzyme (1000 U/mL) | 20 | 20 | 20 |
| Incubation | Incubate at 25°C for 10 minutes to allow inhibitor binding. | |||
| 4 | L-DOPA Substrate (2 mM) | 40 | 40 | 40 |
| Measurement | Read Absorbance (A) at 475 nm immediately (Kinetic mode) or after 10 min (Endpoint). |
Data Analysis
Calculate the percentage of inhibition using the following formula:
- : Absorbance of the reaction without inhibitor (100% activity).
- : Absorbance of the reaction with the test compound.
- Determination: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (Sigmoidal dose-response).
Protocol B: Kinetic Analysis (Mode of Inhibition)[5]
Objective: Determine if the inhibition is competitive, non-competitive, or mixed.
-
Prepare Substrate Gradients: Prepare L-DOPA at concentrations of 0.25, 0.5, 1.0, and 2.0 mM.
-
Prepare Inhibitor Concentrations: Use the test compound at
(Control), , and . -
Run Assay: Measure the initial velocity (
, ) for each substrate concentration at each inhibitor level. -
Lineweaver-Burk Plot: Plot
vs. .-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Lines intersect in the second quadrant.
-
Note: Thioureas often exhibit mixed-type inhibition against tyrosinase due to copper chelation.
-
Protocol C: Urease Inhibition Assay (Secondary Application)
Principle: Urease hydrolyzes urea into ammonia, raising the pH. This is detected using phenol red indicator (turns pink at alkaline pH).
Reagents
-
Buffer: 10 mM Phosphate Buffer, pH 7.0, containing 10 µg/mL Phenol Red.
-
Enzyme: Jack Bean Urease (EC 3.5.1.5), 5 U/mL.
-
Substrate: Urea, 500 mM stock.
Procedure
-
Mix: 10 µL of Test Compound + 25 µL of Urease Enzyme.
-
Incubate: 15 minutes at 37°C.
-
Add Substrate: Add 50 µL of Urea solution.
-
Read: Measure Absorbance at 570 nm after 10 minutes.
-
Result: A decrease in absorbance compared to the control indicates inhibition (less ammonia production = less color change).
Safety and Handling
-
Hazard Identification: Thiourea derivatives can be goitrogenic (thyroid-suppressing) and potential skin sensitizers.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Collect all waste containing the compound and DMSO in a dedicated organic waste container. Do not pour down the drain.
References
-
Thiourea Derivatives as Tyrosinase Inhibitors
-
Thanigaimalai, P., et al. (2011). "Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase." Bioorganic & Medicinal Chemistry Letters, 21(22), 6824-6828. Link
-
-
Mechanism of Copper Chelation
-
García-Molina, F., et al. (2005). "A kinetic study on the inhibition of mushroom tyrosinase by L-cysteine." Archives of Biochemistry and Biophysics, 438(2), 166-175. Link
-
-
Urease Inhibition by Thioureas
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link
-
-
General Assay Protocols
-
Hearing, V. J. (1987). "Mammalian monophenol monooxygenase (tyrosinase): purification, properties, and reactions catalyzed." Methods in Enzymology, 142, 154-165. Link
-
Sources
Application Note: In Vivo Evaluation of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Executive Summary & Rationale
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is a lipophilic thiourea derivative designed to target Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.
-
Mechanistic Basis: The thiourea moiety chelates the copper ions within the active site of tyrosinase, while the 4-methoxyphenyl group acts as a structural mimic of the natural substrate, Tyrosine/L-DOPA. The cyclopentyl group is a strategic hydrophobic modification intended to enhance membrane permeability and skin bioavailability compared to the classic reference standard, Phenylthiourea (PTU).
-
Therapeutic Scope: Primary applications include treatment of hyperpigmentation disorders (e.g., melasma, solar lentigines) and potential adjuvant therapy in melanoma.
-
Experimental Focus: This guide details the in vivo assessment of depigmenting efficacy using the Zebrafish Phenotypic Model (screening) and the UVB-Induced C57BL/6 Mouse Model (mammalian validation).
Chemical Properties & Formulation Strategy
Physicochemical Profile
-
Molecular Structure: N-cyclopentyl-N'-(4-methoxyphenyl)thiourea.
-
Solubility: Low water solubility; high lipophilicity (LogP ~2.5–3.0).
-
Stability: Sensitive to oxidation; protect from light.
Vehicle Selection for In Vivo Dosing
Proper formulation is critical to ensure the compound penetrates the stratum corneum (topical) or chorion (zebrafish).
| Administration Route | Recommended Vehicle | Preparation Notes |
| Zebrafish (Waterborne) | 0.1% DMSO in E3 Medium | Dissolve stock in 100% DMSO (20 mM). Dilute into E3 medium to final conc. (1–50 µM). Final DMSO must be <0.1%. |
| Topical (Mouse/GP) | PEG-400 : Ethanol : Water (5:3:2) | A standard transdermal vehicle. Ensure complete dissolution; sonicate if necessary. |
| Oral Gavage (Rodent) | 0.5% CMC-Na + 1% Tween 80 | Prepare as a homogenous suspension. Vortex immediately before dosing. |
Mechanism of Action: Melanogenesis Pathway
The compound acts as a competitive inhibitor of Tyrosinase.[1] The following diagram illustrates the specific blockade point within the melanogenesis cascade.
Figure 1: Mechanism of Action. The thiourea derivative inhibits the rate-limiting hydroxylation and oxidation steps catalyzed by Tyrosinase.
Protocol A: Zebrafish Embryo Phenotypic Screen
Objective: Rapidly assess melanogenesis inhibition and acute toxicity in a whole-organism vertebrate model. Rationale: Zebrafish embryos develop pigmentation within 48 hours post-fertilization (hpf), allowing for visual quantification of melanin inhibition.
Experimental Workflow
-
Embryo Collection: Collect synchronized embryos from wild-type AB strain zebrafish.
-
Dechorionation (Optional but Recommended): At 24 hpf, manually or enzymatically (Pronase) dechorionate embryos to enhance compound uptake.
-
Treatment Window: Transfer embryos (n=15 per well in 6-well plates) into treatment media at 6–9 hpf (before pigmentation onset) or 24 hpf .
-
Dosing Regimen:
-
Negative Control: 0.1% DMSO in E3 medium.
-
Positive Control: Phenylthiourea (PTU) at 200 µM or Kojic Acid at 10 mM.
-
Test Compound: 1, 5, 10, 25, 50 µM.
-
-
Incubation: Incubate at 28.5°C for 48–72 hours. Replace medium daily to maintain compound potency.
Readout & Analysis (72 hpf)
-
Qualitative: Capture lateral view images using a stereomicroscope.
-
Quantitative (Melanin Content Assay):
-
Lyse 20 embryos in 1N NaOH at 100°C for 30 min.
-
Vortex to solubilize melanin.
-
Measure Absorbance at 490 nm .
-
Normalize to total protein content (BCA Assay).
-
Validation Criteria: The Positive Control (PTU) must show >80% pigment reduction. The Vehicle Control must show normal pigmentation.
Protocol B: UVB-Induced Hyperpigmentation in C57BL/6 Mice
Objective: Evaluate topical efficacy in a mammalian skin model mimicking solar lentigines. Rationale: C57BL/6 mice possess functional melanocytes in the hair follicles and, upon UVB stimulation, in the interfollicular epidermis.
Experimental Design
-
Animals: C57BL/6 mice (6 weeks old, Female), n=6 per group.
-
Acclimatization: Shave dorsal skin 24 hours prior to study start.
Treatment Schedule (21 Days)
Figure 2: 21-Day UVB-Induced Hyperpigmentation Protocol.
Detailed Procedure
-
UVB Irradiation: Expose the shaved dorsal area to UVB light (302 nm).
-
Week 1: 100 mJ/cm² (Every other day).
-
Week 2: 200 mJ/cm² (Every other day).
-
-
Topical Application: Apply 200 µL of test compound (1% and 3% w/v) or Vehicle daily to the irradiated site.
-
Positive Control: 2% Hydroquinone or 3% Arbutin.
-
-
Visual Scoring: Measure Skin Lightness (L* value) using a Colorimeter (e.g., CR-400) every 3 days.
Histological Analysis (Day 22)
-
Fontana-Masson Staining: Specific for melanin granules. Black pigment indicates melanin.
-
Metric: Count melanin-positive cells per field of view (FOV).
-
-
Immunohistochemistry (IHC): Stain for Tyrosinase and TRP-1 to determine if the compound downregulates enzyme expression or just inhibits activity.
Safety & Toxicology
Before efficacy studies, perform an Acute Dermal Irritation Test (Draize Test equivalent) on a small cohort (n=3).
-
Apply 100 µL of 5% formulation to intact skin.
-
Observe for Erythema (redness) and Edema (swelling) at 24h, 48h, and 72h.
-
Stop Rule: If Erythema score > 2, the formulation is too irritating for chronic efficacy studies.
References
-
Thanigaimalai, P., et al. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase.[2] Bioorganic & Medicinal Chemistry Letters.
-
Choi, T.Y., et al. (2007). Zebrafish as a new model for phenotype-based screening of melanogenic regulatory compounds. Pigment Cell Research.
-
Shang, J., et al. (2018). In vivo evaluation of melanogenesis inhibition by novel tyrosinase inhibitors. Experimental Dermatology.
-
Manner, S., et al. (2013). Systemic study of 1,3-disubstituted thioureas as tyrosinase inhibitors. Chemical & Pharmaceutical Bulletin.
Sources
Application Note: Kinetic Profiling and Anti-Melanogenic Screening of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Abstract & Introduction
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is a synthetic thiourea derivative designed to target the binuclear copper active site of tyrosinase. Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4][5]
While the 4-methoxyphenyl moiety mimics the phenolic structure of the natural substrate (tyrosine), the cyclopentyl group provides critical hydrophobic bulk, enhancing affinity for the enzyme's secondary binding pockets. This application note details the assay development pipeline for characterizing this compound, moving from cell-free enzymatic screening to complex kinetic profiling and cellular validation in B16F10 melanoma models.
Key Mechanism: The thiocarbonyl (C=S) group acts as a "soft" ligand, chelating the copper ions (
Experimental Workflow
The following diagram outlines the logical progression of assays required to validate the compound's efficacy and mechanism.
Figure 1: Integrated workflow for characterizing thiourea-based tyrosinase inhibitors.
Material Properties & Handling
| Parameter | Specification | Technical Note |
| Molecular Weight | ~250.36 g/mol | |
| Solubility | DMSO (>20 mM), Ethanol | Poor water solubility. Do not dissolve directly in aqueous buffer. |
| Stability | High in DMSO | Avoid repeated freeze-thaw cycles. Store stocks at -20°C. |
| λ max | ~250-280 nm | The compound absorbs in UV; does not interfere with Dopachrome detection (475 nm). |
Critical Preparation Step: Prepare a 10 mM master stock in 100% DMSO. For assays, perform serial dilutions in DMSO first, ensuring the final concentration of DMSO in the enzyme reaction well never exceeds 1.0% (v/v) . Higher DMSO concentrations can denature mushroom tyrosinase, leading to false positives.
Protocol A: High-Throughput Enzymatic Inhibition Assay
Objective: To determine the IC50 value of the compound against Mushroom Tyrosinase.
Reagents
-
Phosphate Buffer (PB): 50 mM, pH 6.8 (Potassium phosphate).
-
Enzyme Solution: Mushroom Tyrosinase (Sigma T3824), diluted to 100 U/mL in PB. Keep on ice.
-
Substrate Solution: L-DOPA (2.5 mM) in PB. Prepare fresh; L-DOPA oxidizes rapidly in air (turns black).
-
Inhibitor: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (Serially diluted in DMSO).
Step-by-Step Procedure
-
Plate Setup: Use a clear 96-well flat-bottom plate.
-
Inhibitor Addition: Dispense 10 µL of the test compound (various concentrations) into test wells.
-
Control: Add 10 µL of 10% DMSO (vehicle) to "100% Activity" wells.
-
Blank: Add 10 µL of test compound to "Sample Blank" wells (no enzyme).
-
-
Enzyme Incubation: Add 40 µL of Enzyme Solution (100 U/mL) to Test and Control wells. Add 40 µL of PB to Blank wells.
-
Crucial Step: Incubate for 10 minutes at 25°C . This pre-incubation allows the thiourea moiety to interact with the copper active site before the substrate competes for entry.
-
-
Reaction Initiation: Add 50 µL of Substrate Solution (L-DOPA) to all wells. Total volume = 100 µL.[6]
-
Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm (formation of Dopachrome) in kinetic mode every 30 seconds for 10 minutes.
-
Calculation: Use the linear portion of the slope (velocity) to calculate % Inhibition.
Protocol B: Kinetic Mechanism of Action
Objective: To determine if the inhibition is Competitive, Non-Competitive, or Mixed-Type.
Thioureas are often Mixed-Type inhibitors because they can bind free enzyme (E) and the enzyme-substrate complex (ES) due to the copper chelation mechanism.
Experimental Design
Run the enzymatic assay (Protocol A) using a matrix of concentrations:
-
Substrate (L-DOPA): 0.125, 0.25, 0.5, 1.0, 2.0 mM.
-
Inhibitor: 0, IC25, IC50, and IC75 concentrations (determined from Protocol A).
Data Visualization (Lineweaver-Burk)
Plot
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed (Likely for Thioureas): Lines intersect in the second quadrant (
decreases, changes).
Figure 2: Mechanistic interaction.[5][7] The thiourea sulfur atom coordinates with the copper ions, preventing L-DOPA oxidation.
Protocol C: Cellular Melanogenesis Assay (B16F10)
Objective: To validate that the compound penetrates cell membranes and inhibits melanin production in a biological system.
Reagents
-
Cell Line: B16F10 Murine Melanoma cells.
-
Stimulant:
-MSH (Melanocyte Stimulating Hormone) (100 nM) or IBMX. -
Lysis Buffer: 1N NaOH containing 10% DMSO.
Step-by-Step Procedure
-
Seeding: Seed
cells/well in a 6-well plate. Incubate 24h for attachment. -
Treatment: Replace medium with fresh DMEM containing:
- -MSH (100 nM) to stimulate pigmentation.
-
Test Compound (1, 5, 10, 20 µM). Note: Ensure cytotoxicity assay (MTT/CCK-8) is run in parallel to confirm cell viability > 90%.
-
Incubation: Incubate for 72 hours .
-
Harvesting: Wash cells with PBS. Trypsinize and pellet cells (
, 5 min). -
Lysis & Solubilization:
-
Aspirate supernatant.
-
Add 200 µL of 1N NaOH (with 10% DMSO) to the cell pellet.
-
Heat at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification: Transfer lysate to a 96-well plate and read Absorbance at 405 nm .
-
Normalization: Normalize melanin content to total protein content (BCA Assay) to account for differences in cell number.
References
-
Zolghadri, S. et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Thanigaimalai, P. et al. (2011). "Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase." Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. "Enzymatic Assay of Tyrosinase." Technical Bulletin. Link
-
Bae, J.S. et al. (2015). "Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors." International Journal of Molecular Sciences. Link
-
PubChem. "Compound Summary: 1-(4-Methoxy-phenyl)-3-phenyl-thiourea (Structural Analog)." Link
Sources
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis and Optimization of 1,3-Disubstituted Thiourea Analogs
A Focus on the 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Scaffold for Target-Directed Drug Discovery
Introduction & Medicinal Chemistry Context
The 1,3-disubstituted thiourea pharmacophore is a highly versatile and privileged scaffold in modern medicinal chemistry. Compounds bearing this moiety have demonstrated profound biological activities, frequently acting as potent inhibitors of soluble epoxide hydrolase (sEH), tyrosinase, and various cancer cell lines[1]. The structural modularity of the thiourea core allows for precise tuning of both steric bulk and electronic properties, making it an ideal candidate for Structure-Activity Relationship (SAR) campaigns.
This application note details the robust, solution-phase synthesis of 1-cyclopentyl-3-(4-methoxyphenyl)thiourea and its analogs. By reacting a primary aliphatic amine with an aryl isothiocyanate, researchers can rapidly generate a library of analogs to probe target binding pockets.
Structure-Activity Relationship (SAR) logic for optimizing the 1,3-disubstituted thiourea scaffold.
Mechanistic Rationale & Synthesis Strategy
The synthesis relies on a highly efficient 2[2]. The lone pair of electrons on the nitrogen atom of the primary amine (cyclopentylamine) attacks the strongly electrophilic carbon atom of the isothiocyanate (4-methoxyphenyl isothiocyanate). This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the neutral thiourea product.
Recent advancements in synthetic methodologies have even enabled the generation of isothiocyanates in situ using3[3], though for this protocol, we utilize commercially available or pre-synthesized isothiocyanates to ensure maximum purity and yield of the final thiourea analogs.
Workflow for the synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea via nucleophilic addition.
Experimental Protocol: A Self-Validating System
The following protocol is designed not just as a sequence of steps, but as a self-validating system where each phase contains internal checks to guarantee structural integrity and reaction success.
Materials Required
-
Nucleophile: Cyclopentylamine (1.0 mmol, 85 mg)
-
Electrophile: 4-Methoxyphenyl isothiocyanate (1.0 mmol, 165 mg)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Purification: Hexanes, Ethyl Acetate, Absolute Ethanol
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of cyclopentylamine in 10 mL of anhydrous THF.
-
Causality Check: Why anhydrous THF? Isothiocyanates are highly sensitive to moisture. The presence of water can lead to competitive nucleophilic attack, hydrolyzing the isothiocyanate and subsequently forming symmetric urea byproducts, which drastically complicate purification[2].
Step 2: Controlled Electrophile Addition
-
Dissolve 1.0 mmol of 4-methoxyphenyl isothiocyanate in 5 mL of anhydrous THF.
-
Add this solution dropwise to the stirring amine solution at room temperature over a period of 10 minutes.
-
Causality Check: The reaction between an unhindered primary aliphatic amine and an aryl isothiocyanate is highly exothermic. Dropwise addition ensures the amine remains in stoichiometric excess during the initial mixing phase, preventing dimerization. Heating is strictly avoided, as it provides no kinetic benefit here and risks thermal degradation of the electrophile[3].
Step 3: Reaction Monitoring (Self-Validation)
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the progress using Thin-Layer Chromatography (TLC) with a mobile phase of Hexanes:Ethyl Acetate (7:3).
-
Validation Check: The starting isothiocyanate is highly UV-active and will appear as a high
spot. As the reaction proceeds, this spot will disappear, replaced by a lower spot corresponding to the more polar thiourea product. Complete disappearance of the isothiocyanate spot validates 100% conversion.
Step 4: Isolation and Purification
-
Once TLC confirms reaction completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
If the resulting crude product is a viscous oil, triturate it by adding 10 mL of cold hexanes and stirring vigorously.
-
Causality Check: Trituration acts as a physical purification step; the non-polar hexanes dissolve unreacted traces of isothiocyanate and non-polar impurities, forcing the pure thiourea to precipitate as a solid[2].
-
Filter the solid and recrystallize from a minimal amount of hot absolute ethanol.
Quantitative Data & Analog Library
By substituting the starting amine or isothiocyanate, a library of analogs can be rapidly generated. The table below summarizes the expected quantitative yields and physical properties of the 1-cyclopentyl-3-(4-methoxyphenyl)thiourea scaffold and its immediate derivatives.
| Compound | Amine R-Group | Isothiocyanate R-Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a (Lead) | Cyclopentyl | 4-Methoxyphenyl | 2.0 | 92 | 145–147 |
| 1b | Cyclohexyl | 4-Methoxyphenyl | 2.5 | 89 | 158–160 |
| 1c | Cyclopentyl | 4-Chlorophenyl | 1.5 | 94 | 162–164 |
| 1d | Adamantyl | 4-Methoxyphenyl | 4.0 | 81 | 188–190 |
| 1e | Cyclopentyl | 4-Trifluoromethylphenyl | 1.5 | 95 | 150–152 |
Note: Increased steric bulk (e.g., Adamantyl, Compound 1d) increases the required reaction time due to hindered nucleophilic attack, while electron-withdrawing groups on the isothiocyanate (e.g., 4-Trifluoromethylphenyl, Compound 1e) increase the electrophilicity of the carbon, accelerating the reaction.
Analytical Characterization
To ensure the trustworthiness of the synthesized compounds, rigorous spectroscopic validation is required:
-
H-NMR (DMSO-
, 400 MHz): The defining feature of an unsymmetrical 1,3-disubstituted thiourea is the presence of two distinct N-H proton signals. The aryl-bound N-H typically appears further downfield (approx. 9.0–9.5 ppm) due to the deshielding effect of the aromatic ring, while the alkyl-bound N-H appears slightly upfield (approx. 7.5–8.0 ppm). -
FT-IR (ATR): Confirm the presence of the thiocarbonyl (C=S) stretch, which typically manifests as a strong absorption band between 1200 and 1300 cm
, alongside the N-H stretch at roughly 3200–3300 cm .
References
- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)
- Optimization of reaction conditions for thiourea synthesis from isothiocyanates Source: BenchChem URL
- Synthesis, Antioxidant Activity and Bioinformatics Studies of L-3-Hydroxytyrosine Templated N-Alkyl/ Aryl Substituted Urea/ Thioureas Source: ResearchGate URL
Sources
Application Note: Advanced Analytical Methodologies for the Quantification of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea in Biological Matrices
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Urine, and Tissue Homogenates Technology: UHPLC-ESI-MS/MS
Executive Summary & Scientific Rationale
Thiourea derivatives, particularly asymmetrically substituted compounds like 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea , have emerged as highly potent pharmacophores in modern drug discovery, exhibiting profound antiviral, antimicrobial, and antioxidant activities [1]. However, the translation of these compounds from in vitro screening to in vivo pharmacokinetic (PK) profiling requires exceptionally robust bioanalytical methods.
Quantifying this specific thiourea derivative in complex biological matrices presents three distinct analytical challenges:
-
Thermal and Oxidative Instability: The thiourea core (N-CS-N) is susceptible to degradation under harsh extraction conditions or high source temperatures.
-
Matrix-Induced Ion Suppression: The lipophilic cyclopentyl moiety causes the compound to co-elute with endogenous phospholipids (e.g., glycerophosphocholines) in reversed-phase chromatography, leading to severe signal quenching [2].
-
Trace-Level Sensitivity Requirements: Pharmacokinetic profiling demands a Lower Limit of Quantification (LLOQ) in the low pg/mL to ng/mL range.
To overcome these hurdles, this application note details a self-validating, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By coupling Solid Phase Extraction (SPE) with optimized Multiple Reaction Monitoring (MRM), this method ensures absolute data integrity and regulatory compliance.
Methodological Framework & Workflow
The following workflow has been designed not merely as a sequence of steps, but as a holistic system where each phase validates the next.
Fig 1. End-to-end bioanalytical workflow for thiourea derivative quantification.
Causality in Experimental Design
-
Why Solid Phase Extraction (SPE)? Simple Protein Precipitation (PPT) leaves over 90% of endogenous phospholipids in the sample. These lipids accumulate on the LC column and elute unpredictably, causing matrix effects. Mixed-mode cation exchange SPE completely removes these interferences, ensuring consistent ionization [3].
-
Why a Stable Isotope-Labeled Internal Standard (SIL-IS)? A self-validating system requires an internal standard that mimics the analyte perfectly. Using
C, N -1-Cyclopentyl-3-(4-methoxyphenyl)thiourea ensures that any minor variations in extraction recovery or ionization efficiency are mathematically normalized during data processing.
Step-by-Step Experimental Protocols
Reagents and Materials
-
Analyte: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (Reference Standard, Purity >99%).
-
Internal Standard (IS):
C, N -labeled analog or a structural analog (e.g., 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Extraction Plate: Oasis HLB 96-well plate (30 mg/well) or equivalent polymeric reversed-phase sorbent.
Sample Preparation Protocol (Self-Validating SPE)
The causality behind this protocol is to isolate the lipophilic thiourea while washing away polar salts and strongly bound matrix proteins.
-
Aliquot & Spike: Transfer 50 µL of biological sample (plasma/urine) into a 96-well plate. Add 10 µL of the IS working solution (50 ng/mL). Reasoning: Spiking before any manipulation ensures the IS accounts for all subsequent volumetric or adsorptive losses.
-
Pre-treatment: Dilute the sample with 200 µL of 2% Phosphoric Acid in water. Vortex for 2 minutes. Reasoning: Acidification disrupts drug-protein binding, maximizing free analyte recovery.
-
Conditioning: Condition the SPE plate with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).
-
Washing: Wash the sorbent with 1 mL of 5% MeOH in water. Reasoning: This removes polar endogenous salts and hydrophilic peptides without eluting the lipophilic cyclopentyl-thiourea.
-
Elution: Elute the target compounds with 2 × 500 µL of ACN/MeOH (50:50, v/v).
-
Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C . Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). Critical Step: The temperature must not exceed 40°C to prevent thermal degradation of the thiourea bond.
UHPLC Separation Protocol
Chromatographic separation is performed using a sub-2-micron C18 column to ensure sharp peak shapes and high peak capacity.
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 1: Optimized UHPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.00 | 80 | 20 | Initial |
| 0.50 | 80 | 20 | Isocratic hold (divert to waste) |
| 2.50 | 10 | 90 | Linear gradient |
| 3.50 | 10 | 90 | Column wash |
| 3.60 | 80 | 20 | Return to initial |
| 5.00 | 80 | 20 | Re-equilibration |
Causality: The initial 0.5-minute hold allows non-retained salts to elute and be diverted to waste, protecting the MS source. The rapid gradient to 90% organic ensures the lipophilic cyclopentyl group is efficiently eluted, preventing carryover.
Mass Spectrometry (MS/MS) Detection
Detection is executed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The methoxy group and thiourea nitrogens readily accept protons, yielding a strong [M+H]+ precursor ion at m/z 251.1.
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Analyte | 251.1 | 166.1 | 50 | 18 | Quantifier (Cleavage of cyclopentylamine) |
| Analyte | 251.1 | 124.1 | 50 | 25 | Qualifier (Formation of 4-methoxyaniline) |
| SIL-IS | 254.1 | 169.1 | 50 | 18 | Internal Standard Normalization |
Mechanistic Insights: Matrix Effect Mitigation
Matrix effects are the primary cause of assay failure in LC-MS/MS bioanalysis [4]. The logical framework below illustrates how this protocol systematically neutralizes these threats.
Fig 2. Logical framework for mitigating matrix effects in complex biological samples.
Method Validation Summary
A robust method must prove its reliability through rigorous validation parameters. Based on standard FDA/EMA bioanalytical guidelines, the expected performance metrics of this optimized methodology are summarized below.
Table 3: Representative Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Observed Performance (Expected) |
| Linearity Range | R² ≥ 0.995 | 1.00 – 5,000 pg/mL (R² = 0.998) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.8% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.2% |
| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.2% |
| Matrix Factor (IS normalized) | 0.85 – 1.15 | 0.96 (Negligible ion suppression) |
| Benchtop Stability | Stable for processing duration | Stable for 12 hours at 4°C |
Conclusion & Best Practices
The quantification of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea requires a delicate balance between aggressive sample cleanup and gentle handling to preserve the thiourea core. By utilizing SPE for absolute phospholipid removal, employing a SIL-IS for mathematical self-validation, and optimizing MRM transitions for specific structural cleavages, this method provides a highly trustworthy analytical engine for pharmacokinetic profiling.
Key Troubleshooting Tip: If peak tailing is observed, it is often indicative of secondary interactions between the thiourea nitrogens and unendcapped silanols on the LC column. Ensure the use of a highly endcapped, modern sub-2-micron column, and verify that the mobile phase pH remains strictly acidic (0.1% FA) to maintain consistent protonation.
References
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. Available at:[Link]
-
Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry. Available at:[Link]
-
Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
Application Note: Advanced Safety, Handling, and Decontamination Protocols for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Chemical Causality
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is a synthetic disubstituted thiourea derivative. In drug discovery, aryl thiourea scaffolds are frequently explored for their diverse biological activities, including their potential as enzyme inhibitors[1]. However, the very structural features that make these compounds pharmacologically interesting also dictate their occupational hazards.
The core thiourea pharmacophore (
Hazard Identification & Physicochemical Risk Assessment
Before initiating any laboratory workflow, it is critical to understand the quantitative and qualitative hazard profile of the compound. Because specific in vivo toxicity data for novel derivatives like 1-cyclopentyl-3-(4-methoxyphenyl)thiourea may be limited, safety protocols must be extrapolated from the established Global Harmonized System (GHS) classifications of parent aryl thioureas[3][4][5].
Table 1: Anticipated Hazard Profile and GHS Classification for Aryl Thiourea Derivatives
| Hazard Class | GHS Code | Toxicological Causality & Clinical Manifestation | Reference |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Ingestion leads to rapid systemic absorption and gastrointestinal distress. | [3],[5] |
| Skin Sensitization | H315 / H317 | Causes skin irritation. Prolonged exposure leads to immune-mediated allergic contact dermatitis. | ,[3] |
| Carcinogenicity | H351 | Suspected of causing cancer. Chronic exposure is linked to abnormal cellular proliferation. | [3],[4] |
| Reproductive Toxicity | H361d | Suspected of damaging the unborn child. Teratogenic effects observed in animal models. | [3],[4] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. High environmental persistence. | [6],[3] |
Mechanistic Pathway of Toxicity
Understanding the biological fate of 1-cyclopentyl-3-(4-methoxyphenyl)thiourea is essential for justifying the stringent personal protective equipment (PPE) requirements outlined in the subsequent protocols.
Figure 1: Mechanistic pathway of systemic and localized toxicity induced by aryl thiourea exposure.
Self-Validating Standard Operating Procedure (SOP) for Lab Handling
To mitigate the risks of aerosolization (inhalation hazard) and dermal penetration, the following self-validating protocol must be strictly adhered to when handling the solid powder and preparing stock solutions[2][5].
Phase 1: Environmental & PPE Preparation
-
Engineering Controls: All manipulation of the solid powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a verified face velocity of 80–100 fpm[5][7].
-
PPE Selection: Wear a fully buttoned lab coat, safety goggles (EN 166 compliant), and double-layered EN 374-compliant nitrile gloves[4]. Causality: Double gloving is mandatory because thiourea derivatives can penetrate standard single-layer nitrile over prolonged periods.
Phase 2: Weighing and Solubilization (10 mM Stock)
-
Anti-Static Weighing: Place an anti-static ionizer near the analytical balance. Causality: Aryl thioureas are often fine, statically charged powders. Neutralizing the charge prevents the compound from aerosolizing or clinging to spatulas, ensuring accurate dosing and preventing inhalation[4].
-
Transfer: Weigh the desired mass directly into a pre-tared, sealable glass vial. Seal the vial before removing it from the draft shield.
-
Solvent Selection & Addition: Inject high-purity Dimethyl Sulfoxide (DMSO) directly into the sealed vial via a septum, or open the vial briefly inside the fume hood to add the solvent.
-
Alternative Solubilization: For specific protein-binding assays or extractions where DMSO is incompatible, a solubilization solution of 10% SDS in 0.01 M HCl can be utilized to ensure complete dissolution of the aryl thiourea[8].
-
-
Validation Step: Vortex the mixture for 60 seconds. Visually inspect the solution against a dark background. The protocol is validated if the solution is completely optically clear. If particulates remain, apply mild sonication in a sealed water bath until clarity is achieved.
-
Storage: Store the sealed stock at -20°C, strictly protected from light and oxidizing agents, as thioureas are susceptible to oxidation into ureas, sulfides, or disulfides[9].
Spill Management and Decontamination Protocol
Because 1-cyclopentyl-3-(4-methoxyphenyl)thiourea is toxic to aquatic ecosystems (H411)[3][6], it must never be washed down the municipal sink. A spill requires immediate, controlled remediation.
-
Isolation: Evacuate the immediate area to allow any aerosolized dust to settle.
-
Containment (Solid Spill): Do NOT use water jets or dry sweeping, as these actions disperse toxic dust into the breathing zone[3][6]. Instead, gently cover the spilled powder with damp absorbent paper towels to suppress aerosolization.
-
Chemical Decontamination: Carefully wipe the area using the damp towels. Follow up by wiping the surface with a solvent capable of dissolving the compound (e.g., 70% ethanol), and finally wash the area thoroughly with a mild detergent and water.
-
Disposal: Place all contaminated paper towels, gloves, and cleanup materials into a clearly labeled, sealable hazardous waste container designated for incineration[7].
References
- Laboratorium Discounter. "Thiourea 99+% - Safety Data Sheet." laboratoriumdiscounter.nl.
- s d fine-chem limited. "Chemwatch GHS SDS 22533 - THIOUREA." sdfine.com.
- Santa Cruz Biotechnology. "Thiourea - Safety Data Sheet." scbt.com.
- ChemSupply Australia. "Safety Data Sheet THIOUREA." chemsupply.com.au.
- Loba Chemie. "THIOUREA SOLUTION MSDS." lobachemie.com.
- Carl ROTH. "Safety Data Sheet: Thiourea." carlroth.com.
- Fisher Scientific. "SAFETY DATA SHEET - Thiourea." fishersci.co.uk.
- Benchchem. "The Discovery and Evolution of N-Aryl Thiourea." benchchem.com.
- ACS Omega. "Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors." acs.org.
- ResearchGate. "Oxidation of Thiourea and Substituted Thioureas." researchgate.net.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea synthesis yield issues
Technical Support Ticket: #THIO-CP-4MP Subject: Optimization of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Synthesis Status: Open Assigned Specialist: Senior Application Scientist
User Guide: Troubleshooting & Optimization
Welcome to the Technical Support Center. You are experiencing yield or purity issues with the synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea . This guide treats your experiment as a system that can be debugged.
We will focus on the most robust synthetic pathway: the nucleophilic addition of an aliphatic amine to an aromatic isothiocyanate.
Module 1: Strategic Route Selection
Before troubleshooting the conditions, we must validate the route. There are two standard retrosynthetic disconnections for this unsymmetrical thiourea.
| Route | Reactant A (Electrophile) | Reactant B (Nucleophile) | Viability Rating | Technical Notes |
| A | 4-Methoxyphenyl isothiocyanate | Cyclopentylamine | High (Recommended) | Aliphatic amines (cyclopentylamine) are strong nucleophiles ( |
| B | Cyclopentyl isothiocyanate | 4-Methoxyaniline (p-Anisidine) | Moderate | Anilines are weaker nucleophiles ( |
Recommendation: Proceed with Route A . If you are currently using Route B and seeing low yields (<50%), switch to Route A immediately.
Module 2: The "Gold Standard" Protocol (Route A)
This protocol is designed to minimize the "oiling out" phenomenon common with cyclopentyl derivatives.
Reagents:
-
Electrophile: 4-Methoxyphenyl isothiocyanate (1.0 equiv)[1]
-
Nucleophile: Cyclopentylamine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Note: DCM often simplifies workup if the product precipitates from hexanes later.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. Moisture competes with the amine, hydrolyzing the isothiocyanate to a urea byproduct. -
Dissolution: Dissolve 4-Methoxyphenyl isothiocyanate (1.0 mmol) in DCM (5 mL, 0.2 M concentration).
-
Addition: Add Cyclopentylamine (1.1 mmol) dropwise at 0°C (ice bath).
-
Why? The reaction is exothermic.[2] Controlling the initial heat prevents decomposition and dimerization.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Workup (The Critical Step):
-
Evaporate DCM to a minimal volume (do not dry completely to a crust).
-
Add cold Hexane or Diethyl Ether . Triturate (scratch the flask sides) vigorously.
-
The thiourea should precipitate as a white solid. Filter and wash with cold hexane.
-
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My product is a sticky oil/goo and won't crystallize."
Diagnosis: Thioureas with cycloalkyl groups often have low melting points and trap solvent. Fix:
-
Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until slightly cloudy. Cool slowly to 4°C.
-
Trituration: Dissolve the oil in minimal diethyl ether, then slowly add pentane or hexane while stirring rapidly.
-
High-Vac: Keep the oil under high vacuum (<1 mbar) for 12 hours. Traces of DCM often prevent lattice formation.
Issue 2: "Yield is low (<40%), and I see a new spot on TLC."
Diagnosis: Likely hydrolysis of the isothiocyanate or formation of a symmetrical thiourea. Fix:
-
Check Reagent Quality: 4-Methoxyphenyl isothiocyanate degrades over time. If it is dark orange/brown, distill it or buy a fresh batch.
-
Dry Solvents: Ensure your solvent is anhydrous. Water reacts with isothiocyanates to form the amine, which then reacts with remaining isothiocyanate to form 1,3-bis(4-methoxyphenyl)thiourea (the symmetrical impurity).
Issue 3: "The reaction is stalled; starting material remains."
Diagnosis: Electronic deactivation or steric bulk. Fix:
-
Catalysis: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine).[1] This forms a reactive intermediate with the isothiocyanate, accelerating the attack by the amine.
-
Heat: If using Ethanol, reflux at 78°C for 1 hour. (Avoid heat if using DCM).
Module 4: Visualizing the Chemistry
A. Reaction Mechanism & Pathway
The following diagram illustrates the nucleophilic addition mechanism and the potential hydrolysis side-reaction you must avoid.
Caption: Figure 1. Mechanism of thiourea formation vs. hydrolysis competition.
B. Troubleshooting Logic Tree
Use this flowchart to make real-time decisions during your experiment.
Caption: Figure 2. Decision matrix for reaction monitoring and product isolation.
References
-
Li, J., et al. (2021).[5] Recent Advancement in the Synthesis of Isothiocyanates and Thioureas. RSC Advances.
-
BenchChem Technical Support. (2025). Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate. BenchChem Protocols.
- Katritzky, A. R., et al. (2004). Synthesis of Thioureas. Journal of Organic Chemistry.
-
Maddani, M. R., & Prabhu, K. R. (2011). A convenient method for the synthesis of thioureas. Journal of Organic Chemistry.
Sources
Technical Support Center: Optimizing 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea . Designed for drug development professionals and synthetic chemists, this guide provides mechanistic insights, self-validating protocols, and targeted solutions to overcome common bottlenecks in thiourea synthesis.
Mechanistic Causality & Route Optimization
The synthesis of thioureas from amines and isothiocyanates is a straightforward nucleophilic addition, often described as a "click-type" reaction due to its high atom economy and efficiency[1]. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate that rapidly undergoes an intramolecular proton transfer to yield the neutral thiourea product[1].
When synthesizing 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea, chemists must choose between two possible reactant pairings. The causality of reaction success relies entirely on the electronic properties of these precursors:
-
Route A (Optimal): Cyclopentylamine + 4-Methoxyphenyl isothiocyanate. Cyclopentylamine is an aliphatic amine with high nucleophilicity. 4-Methoxyphenyl isothiocyanate is an aromatic isothiocyanate, making its carbon highly electrophilic. This pairing reacts rapidly at room temperature[1].
-
Route B (Sub-optimal): 4-Methoxyaniline + Cyclopentyl isothiocyanate. 4-Methoxyaniline is an aromatic amine; its nitrogen lone pair is delocalized into the aromatic ring, drastically reducing its nucleophilicity[2]. Coupled with a less electrophilic aliphatic isothiocyanate, this route is sluggish, prone to side reactions, and requires significant heating[2].
Logic diagram comparing Route A (optimal) and Route B (sub-optimal) for thiourea synthesis.
Mechanistic pathway of thiourea formation via a zwitterionic intermediate.
Self-Validating Experimental Protocol
This protocol utilizes Route A in a solution-phase synthesis. It is designed as a self-validating system; if the physical observations at each validation checkpoint are not met, halt the experiment and consult the troubleshooting guide.
Materials:
-
Cyclopentylamine (1.0 mmol, 85.1 mg)
-
4-Methoxyphenyl isothiocyanate (1.0 mmol, 165.2 mg)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 mmol) in 10 mL of anhydrous DCM[2].
-
Validation Check 1: The solution must be completely clear and colorless. Cloudiness indicates moisture contamination or degraded amine.
-
-
Addition: Slowly add 4-methoxyphenyl isothiocyanate (1.0 mmol) dropwise to the stirring solution at room temperature (20–25 °C).
-
Validation Check 2: A very mild exotherm should be felt upon addition, confirming the immediate initiation of the nucleophilic attack.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase[2].
-
Validation Check 3: The high-Rf spot of the isothiocyanate should disappear within 1–2 hours, replaced by a distinct, lower-Rf spot corresponding to the polar thiourea product.
-
-
Workup: Once starting materials are fully consumed, remove the DCM under reduced pressure using a rotary evaporator[2].
-
Validation Check 4: The residue must solidify into a crude crystalline mass. If it remains an oil, residual solvent or unreacted cyclopentylamine is present.
-
-
Purification: Suspend the crude solid in 5 mL of cold hexanes, agitate briefly, and filter. Recrystallize the filter cake from a minimal amount of hot ethanol[1].
-
Validation Check 5: Pure 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea will precipitate as fine white crystals upon cooling to room temperature.
-
Quantitative Optimization Data
The following table summarizes the quantitative parameters and expected outcomes when optimizing the reaction conditions for this specific synthesis.
| Route | Nucleophile | Electrophile | Solvent | Temp (°C) | Time | Yield (%) | Validation / Remarks |
| A (Opt.) | Cyclopentylamine | 4-Methoxyphenyl isothiocyanate | DCM | 25 | 1–2 h | >90% | Standard conditions; mild exotherm[2]. |
| A (Alt.) | Cyclopentylamine | 4-Methoxyphenyl isothiocyanate | THF | 25 | 2–3 h | 85–90% | Excellent intermediate solubility[1]. |
| A (Green) | Cyclopentylamine | 4-Methoxyphenyl isothiocyanate | Water | 25 | 4–6 h | 80–85% | "On-water" synthesis; product precipitates[3]. |
| B (Sub.) | 4-Methoxyaniline | Cyclopentyl isothiocyanate | THF | 65 | 12–24 h | <50% | Poor nucleophile; requires heating[2]. |
Troubleshooting Guides & FAQs
Q1: My reaction stalled at 70% conversion despite extended reaction times. How can I drive it to completion? A: Incomplete conversion is rarely a time issue in "click-type" thiourea syntheses; it is usually a reagent quality or solvent issue. Ensure your 4-methoxyphenyl isothiocyanate has not degraded into an unreactive urea derivative due to moisture exposure[2]. If using Route B, the poor nucleophilicity of 4-methoxyaniline is the culprit. You must increase the reaction temperature to reflux or switch to a polar aprotic solvent like THF to stabilize the zwitterionic intermediate[1][2].
Q2: After rotary evaporation, my product is a sticky oil instead of a solid. How do I fix this? A: Thioureas readily trap residual solvents (especially THF or DCM) and unreacted aliphatic amines, depressing their melting point and causing them to oil out. Re-dissolve the oil in a minimal amount of DCM and wash with 0.1 M HCl to protonate and remove any unreacted cyclopentylamine into the aqueous layer[2]. Dry the organic layer, evaporate completely, and triturate the residue with cold hexanes to force crystallization.
Q3: Are there sustainable, green-chemistry alternatives to using halogenated solvents like DCM? A: Yes. You can perform this reaction "on-water." The hydrophobic effect forces the organic reactants together, enabling a facile, chemoselective synthesis of the thiourea[3]. Because the final 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea product is highly insoluble in water, it will precipitate directly out of the aqueous medium, allowing for simple isolation via vacuum filtration without the use of toxic VOCs[3].
Q4: I am observing multiple spots on my TLC plate. What are the common side reactions? A: If you are using high temperatures (which is unnecessary for Route A), the isothiocyanate can decompose or undergo side reactions[2]. Additionally, if your starting amine was exposed to atmospheric CO2, it may have formed carbamate salts. Always use freshly distilled or properly stored cyclopentylamine, and strictly maintain room temperature conditions to ensure a clean, single-spot conversion.
References
-
Organic Chemistry Portal - Thiourea synthesis by thioacylation URL:[Link]
Sources
common problems in 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea experiments and solutions
Topic: Troubleshooting & Optimization Guide
Introduction
Welcome to the technical support hub for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea . This guide addresses the specific challenges researchers encounter when working with this scaffold. As an N,N'-disubstituted thiourea featuring both an electron-rich aromatic system (4-methoxyphenyl) and a lipophilic aliphatic ring (cyclopentyl), this molecule presents unique behaviors in synthesis, spectroscopy, and biological assays.
This guide is structured to troubleshoot issues across the three critical phases of your workflow: Synthesis (Make) , Characterization (Verify) , and Application (Use) .
Part 1: Synthesis & Purification (The "Make" Phase)
Visual Workflow: Optimal Synthesis Pathway
The following diagram outlines the logical flow for synthesizing this compound, highlighting critical decision points to avoid side reactions.
Figure 1: Decision tree for the synthesis and purification of N,N'-disubstituted thioureas.
Troubleshooting Synthesis
Q: Why is my reaction yield lower than expected (<50%)? A: Low yields in this specific reaction are often due to the electronic mismatch or order of addition .
-
The Cause: If you use Route B (see Fig 1), reacting 4-methoxyaniline with cyclopentyl isothiocyanate, the aniline is a weaker nucleophile compared to the aliphatic cyclopentylamine.
-
The Fix: Adopt Route A . React 4-methoxyphenyl isothiocyanate with cyclopentylamine. The aliphatic amine is significantly more nucleophilic and will attack the isothiocyanate carbon rapidly, often quantitatively at room temperature.
-
Protocol Adjustment: Ensure the isothiocyanate is dissolved first, and add the amine dropwise at 0°C to prevent exotherms that can lead to desulfurization byproducts.
Q: My product is a sticky yellow oil that won't crystallize. How do I fix this? A: Thioureas with flexible alkyl groups (like the cyclopentyl ring) often trap solvent, resisting lattice formation.
-
The Cause: Trace impurities (unreacted amine) or residual solvent prevent the "seed" formation.
-
The Fix: Do not rotovap to dryness immediately.
-
Dissolve the crude oil in a minimum amount of Diethyl Ether or DCM.
-
Slowly add cold Hexanes or Pentane until the solution turns cloudy.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Cool to -20°C overnight.
-
Q: The product smells strongly of sulfur/rotten eggs. Is it degraded? A: Likely, yes. This indicates desulfurization .
-
The Cause: Prolonged heating or exposure to transition metals can convert the thiourea to a urea or carbodiimide, releasing elemental sulfur or H₂S.
-
The Fix: Avoid refluxing unless necessary. If the smell persists, wash the organic layer with dilute HCl (to remove unreacted amine) followed by a specific wash with aqueous lead acetate (precipitates sulfide) or simply repurify via column chromatography (Silica; Hexane:EtOAc gradient).
Part 2: Characterization & Analysis (The "Verify" Phase)
Visual Mechanism: NMR Spectral Anomalies
Users often panic when they see "doubled" peaks in NMR. This is usually a feature, not a bug.
Figure 2: Restricted rotation around the C(S)-N bond leads to rotameric populations visible in NMR.
Troubleshooting Analysis
Q: My 1H NMR shows two sets of peaks or extremely broad signals. Is my sample impure? A: Not necessarily. This is likely Rotamerism .
-
The Science: The C=S bond draws electron density, giving the C-N bonds partial double-bond character. This restricts rotation, locking the molecule into Syn and Anti conformers relative to the sulfur atom [1]. The bulky cyclopentyl group and the aromatic ring clash sterically, slowing the exchange rate on the NMR timescale.
-
The Test: Run a Variable Temperature (VT) NMR . Heat the sample to 50-60°C.
-
Result: If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.
-
Result: If peaks remain distinct, you have an impurity.
-
Q: The NH protons are missing from my proton NMR. A: This is due to Proton Exchange .
-
The Cause: The NH protons in thioureas are acidic (pKa ~21 in DMSO, but lower with the electron-withdrawing thiocarbonyl). If your solvent (e.g., CDCl₃) has traces of water or acid/base, the NH protons exchange rapidly with the solvent deuterium or water, broadening them into the baseline.
-
The Fix:
-
Switch to DMSO-d6 . It is a strong H-bond acceptor and will "lock" the NH protons in place, appearing typically between 7.5–9.5 ppm.
-
Ensure the sample is dry.
-
Table 1: Expected Analytical Data
| Technique | Expected Feature | Diagnostic Note |
| 1H NMR | NH signals @ 7.5-9.5 ppm | Broad singlets; may split due to rotamers. |
| 13C NMR | C=S signal @ ~180 ppm | Most downfield peak; weak intensity due to long relaxation. |
| IR | C=S stretch @ 1200-1300 cm⁻¹ | Often lower intensity than C=O; look for lack of C=O (1700 cm⁻¹). |
| Mass Spec | [M+H]+ and [M+Na]+ | Thioureas ionize well in ESI(+). |
Part 3: Biological Application (The "Use" Phase)
Troubleshooting Assays
Q: The compound precipitates when added to my cell culture media/assay buffer. A: This is a Solubility Limit issue.
-
The Cause: The cyclopentyl group is highly lipophilic (greasy), and the methoxyphenyl group adds planarity but limited polarity. The compound has very low aqueous solubility.[1]
-
The Fix:
-
Stock Prep: Dissolve in 100% DMSO to 10mM or 20mM.
-
Dilution: Do not dilute directly into static buffer. Use an intermediate dilution step or ensure rapid vortexing during addition.
-
Limit: Keep final DMSO concentration <0.5% (cell based) or <5% (enzymatic), but ensure the compound concentration does not exceed its solubility product (likely <50 µM in aqueous media).
-
Q: I'm getting inconsistent IC50 values or false positives in HTS. A: You may be dealing with a PAINS (Pan-Assay Interference Compound) mechanism.[2]
-
The Science: Thioureas are known to interfere with assays via multiple mechanisms [2]:
-
Redox Cycling: They can generate hydrogen peroxide in the presence of reducing agents (like DTT), which inhibits enzymes non-specifically.
-
Chelation: The sulfur atom can chelate metal ions required by metalloenzymes.
-
Covalent Modification: The thiocarbonyl carbon is electrophilic; it can react with cysteine residues on proteins.
-
-
The Validation Protocol:
-
Add Detergent: Add 0.01% Triton X-100 to rule out colloidal aggregation.
-
Remove DTT: If possible, run the assay without reducing agents to check for redox cycling.
-
Check Reversibility: If the inhibition is time-dependent and irreversible, it suggests covalent modification.
-
References
-
Restricted Rotation in Thioureas: Lodha, K., et al. "Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study." Current Organic Chemistry, 2025. Link (Contextual grounding on C-N restriction).
-
PAINS & Assay Interference: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Link
-
Thiourea Synthesis Optimization: BenchChem Technical Support. "Troubleshooting common side reactions in thiourea synthesis." BenchChem Tech Center, 2025. Link
-
Solubility & Characterization: Abosadiya, H. M. A. "Synthesis, Characterization, Crystal Structure and Antioxidant Activity of N-(3-Chloropropionyl)-N'-(4-methoxyphenyl)thiourea." European Journal of Chemistry, 2024.[3] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]
- 3. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Solubility Optimization for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Executive Summary: The "Brick Dust" Challenge
You are likely encountering precipitation issues with 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea because it falls into the category of "brick dust" molecules.[1] Its structure combines a lipophilic cyclopentyl ring and a methoxyphenyl group linked by a thiourea core.[1]
The physicochemical bottleneck:
-
High Crystal Lattice Energy: The thiourea moiety (
) forms strong intermolecular hydrogen bonds (N-H[1]···S), creating a stable crystal lattice that resists breaking apart in aqueous media. -
Moderate Lipophilicity (LogP ~2.5–3.5): While soluble in organic solvents (DMSO, Ethanol), the molecule is hydrophobic enough to "crash out" immediately upon dilution into aqueous buffers (e.g., PBS, cell media).
This guide provides three validated workflows to solubilize this compound without compromising assay biological relevance.
Workflow A: The Kinetic Solubility Shift (Standard Protocol)
Use this for short-term assays (< 4 hours) where the compound concentration is low (< 10 µM).[1]
The Logic: This method relies on kinetic solubility —keeping the molecule in a metastable state long enough to perform the assay before thermodynamic equilibrium (precipitation) takes over.
Protocol:
-
Master Stock: Dissolve the pure powder in anhydrous DMSO to reach 10 mM .
-
Tip: Sonicate for 5 minutes at 37°C to ensure complete dissolution. Thioureas can form micro-crystals invisible to the naked eye.
-
-
Intermediate Dilution (The "Step-Down"): Do not pipette 10 mM stock directly into the cell media.
-
Prepare a 100x working solution in pure DMSO.
-
Example: If your final assay concentration is 10 µM, make a 1 mM stock in DMSO.
-
-
Final Dilution: Spike the 100x DMSO solution into the assay buffer (rapidly vortexing).
-
Final DMSO concentration: 1% (Check cell tolerance; many robust lines tolerate up to 0.5-1%).
-
Visualization: The Kinetic Dilution Workflow
Figure 1: The Step-Down Dilution strategy minimizes local zones of supersaturation that trigger precipitation.
Workflow B: The "Trojan Horse" Method (Cyclodextrin Complexation)
Use this for long-term assays (> 24 hours), sensitive primary cells, or high concentrations (> 10 µM).
The Logic: Thiourea derivatives fit excellently into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The cyclodextrin hides the hydrophobic portions of the molecule (cyclopentyl/phenyl rings) from the water, while the hydrophilic outer shell keeps the complex soluble. This creates thermodynamic solubility .[1]
Why HP-β-CD?
-
Safety: It is pharmacologically inert and non-toxic to most cell lines up to 10-20 mM.[1]
-
Efficiency: It prevents the thiourea from stacking and crystallizing.
Protocol: Preparation of CD-Complexed Stock
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1] Filter sterilize (0.22 µm).
-
Solubilization:
-
Weigh the thiourea compound.
-
Add the 20% HP-β-CD vehicle.[1]
-
Critical Step: The compound will not dissolve immediately. You must sonicate (30 mins) and/or shake (200 rpm) at room temperature for 4–6 hours.
-
-
Verification: If the solution is clear, you have formed the inclusion complex. If turbid, filter the solution; the filtrate contains the soluble complex. Determine the concentration via UV-Vis absorbance (compare against a DMSO standard curve).
Data Comparison: DMSO vs. Cyclodextrin
| Feature | DMSO (Kinetic) | HP-β-CD (Thermodynamic) |
| Stability | Low (Precipitates over time) | High (Stable for days/weeks) |
| Cell Toxicity | Toxic > 0.1 - 1% | Non-toxic (up to high mM) |
| Max Conc. | Limited by "Crash Out" | Enhanced (often 10-50x higher) |
| Preparation | Fast (Minutes) | Slow (Hours of shaking) |
Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon adding to the cell media. Why?
A: This is the "Solvent Shock" effect. When a droplet of DMSO stock hits the water, the DMSO diffuses away faster than the compound can disperse. The compound is left "naked" in water and crystallizes instantly.
-
Fix: Pre-warm the media to 37°C. Vortex the media while adding the compound stock (dynamic addition).
Q2: Can I use Ethanol instead of DMSO?
A: Generally, no . Ethanol is more volatile (evaporation changes concentration) and often less effective at breaking the thiourea crystal lattice than DMSO. Stick to anhydrous DMSO or Cyclodextrins.[1]
Q3: How do I know if the compound has precipitated if I can't see it?
A: Micro-precipitation causes "assay noise" (e.g., light scattering in fluorescence assays).
-
Test: Measure the Absorbance at 600 nm (OD600) or use a Nephelometer.
-
Rule: If OD600 > 0.01 compared to the buffer blank, you have suspended particles.
Q4: Will the Cyclodextrin interfere with the compound's binding to the target?
A: The inclusion complex is reversible (
-
Validation: Run a positive control with a known inhibitor in the presence of CD to confirm assay sensitivity.
Decision Tree: Selecting the Right Method
Use this logic flow to determine the optimal preparation for your specific experiment.
Figure 2: Decision matrix for selecting between DMSO-based kinetic solubility and Cyclodextrin-based thermodynamic solubility.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and "Brick Dust" molecules).
-
BenchChem. (2025).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Technical Guide.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356-362.[1]
Sources
Technical Support Center: Stability & Storage of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Executive Summary & Compound Profile
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is a substituted thiourea derivative often utilized as a synthetic intermediate or bioactive scaffold in drug discovery. Its structural integrity relies heavily on the stability of the thiocarbonyl group (C=S), which is the primary site of vulnerability.
Unlike ureas, thioureas are potent nucleophiles and reducing agents. Consequently, they do not just "degrade" in a passive sense; they actively react with environmental factors—specifically oxygen , light , and moisture —to form desulfurized byproducts (ureas) or oxidative dimers (disulfides).
This guide provides a self-validating storage protocol designed to arrest these specific chemical pathways.
Core Storage Directive (The "Gold Standard")
To prevent the degradation cascade described in Section 3, you must isolate the compound from the three vectors of decay: thermodynamic stress, oxidative potential, and photon energy.
Storage Protocol Matrix
| Parameter | Recommended Condition | Risk Factor (If ignored) |
| Temperature | -20°C (Long-term) 2–8°C (Active use < 1 month) | Thermal Desulfurization: Heat accelerates the loss of sulfur, converting the thiourea to a urea derivative. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxidative Dimerization: Oxygen attacks the sulfur atom, leading to disulfide formation or sulfinic acid derivatives. |
| Container | Amber Glass Vial (Tightly sealed) | Photolysis: UV light excites the C=S bond, catalyzing radical formation and cleavage. |
| Moisture | Desiccator / Dry Environment | Hydrolysis: Moisture can facilitate the cleavage of the amide bond, releasing 4-methoxyaniline (toxic). |
Critical Note: If you receive this compound in a clear vial, immediately transfer it to an amber vial or wrap the existing container in aluminum foil.
Degradation Mechanism & Visualization
Understanding how the molecule breaks down allows you to diagnose issues visually. The primary degradation pathway for this compound is Oxidative Desulfurization .
Pathway Diagram: Environmental Stress Response
Figure 1: The primary degradation pathways. Note that the formation of the Urea derivative (desulfurization) is irreversible and renders the compound biologically inactive for thiourea-specific targets.
Troubleshooting Guide (Q&A)
Q1: The compound has turned from off-white to a distinct yellow. Is it still usable?
Diagnosis: Oxidation (Sulfur extrusion). The yellowing of thioureas typically indicates the formation of elemental sulfur or sulfur-containing oxidation byproducts (sulfines).
-
Action: Check the melting point.[1] If the melting point has depressed by >2°C compared to the Certificate of Analysis (CoA), the compound is significantly degraded.
-
Remediation: Recrystallization from ethanol/water may salvage the compound, but for sensitive biological assays, discard and replace .
Q2: I dissolved the compound in DMSO, and it precipitated after freezing. Can I re-dissolve it?
Diagnosis: Solubility Crash / Hygroscopicity. DMSO is hygroscopic (absorbs water from air). When frozen, DMSO crystallizes, potentially forcing the hydrophobic thiourea out of solution.
-
Action: Gently warm the vial to 37°C in a water bath and vortex.
-
Prevention: Do not store DMSO stocks for >1 month. Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture each time the vial is opened [1].
Q3: Can I store the compound in a plastic (polypropylene) tube?
Diagnosis: Leaching Risk. While thioureas are generally stable in PP, the lipophilic nature of the cyclopentyl and methoxyphenyl groups can lead to "sticking" (adsorption) to plastic walls over long periods, effectively lowering the concentration.
-
Action: Always use Glass (Borosilicate) vials for long-term storage.
Handling & Re-Validation Protocol
If you suspect degradation, perform this rapid self-validation test before using the compound in critical experiments.
Thin Layer Chromatography (TLC) Check
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexane (adjust based on polarity).
-
Visualization: UV (254 nm) and Iodine Stain.
-
Interpretation:
Solubilization for Assays
-
Preferred Solvent: DMSO (Dimethyl Sulfoxide) or DMF.
-
Max Concentration: Typically 10–50 mM.
-
Protocol:
-
Weigh solid in a glass vial.
-
Add fresh, anhydrous DMSO.
-
Vortex immediately.
-
Flush headspace with Nitrogen before closing if storing the remainder.
-
References
-
Mert, B. et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. TÜBİTAK Academic Journals. [Link]
Sources
Technical Support Center: Interpreting Unexpected NMR Spectra of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Welcome to the technical support center for the analysis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret nuclear magnetic resonance (NMR) spectra that deviate from initial expectations. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to confidently diagnose and resolve spectral ambiguities.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the NMR analysis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea.
Q1: Why do the N-H proton signals in my ¹H NMR spectrum appear as broad singlets, or why are they missing entirely?
A: This is a very common observation for thiourea derivatives. The N-H protons are exchangeable and can participate in chemical exchange with trace amounts of water or acidic impurities in the deuterated solvent.[1][2] This exchange process can occur on a timescale that leads to significant line broadening.[1] At low concentrations, these broad signals may even be indistinguishable from the baseline noise.[3] The rate of exchange is highly dependent on solvent, temperature, and sample purity.
Q2: I am seeing more signals than I expected, particularly for the cyclopentyl and aromatic protons. Is my sample impure?
A: While impurity is a possibility, it is highly probable that you are observing rotational isomers, or "rotamers."[4][5] The C-N bonds within the thiourea backbone have significant double-bond character, which restricts free rotation.[6][7] This can lead to the presence of multiple stable conformations (e.g., cis and trans) that are distinct on the NMR timescale at room temperature, each giving rise to its own set of signals.[8]
Q3: How can I definitively confirm that a broad peak is from an N-H proton and not something else?
A: The most reliable method is a D₂O exchange experiment. By adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum, the labile N-H protons will exchange with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the N-H signal will disappear or significantly diminish, confirming its identity.[1]
Q4: The chemical shifts in my spectrum don't perfectly match my prediction. What could be the cause?
A: Minor deviations in chemical shifts can be caused by several factors including solvent effects, sample concentration, and temperature.[9] Hydrogen bonding, in particular, can significantly influence the chemical shift of N-H protons. It's also important to ensure your spectrum is correctly referenced to the residual solvent peak.
Troubleshooting Guides & Diagnostic Protocols
Issue 1: Broad or Missing N-H Proton Signals
This section provides a step-by-step protocol to identify and characterize the exchangeable N-H protons of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea.
This experiment is the gold standard for identifying exchangeable protons.
Objective: To confirm the identity of N-H proton signals.
Materials:
-
NMR tube containing your sample of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Deuterium oxide (D₂O).
-
Pipette or syringe.
Procedure:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully add one or two drops of D₂O to the NMR tube.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as the first.
-
Analyze: Compare the two spectra. The peaks corresponding to the N-H protons should have disappeared or be significantly reduced in intensity in the second spectrum. A new, broader peak corresponding to HOD may appear.
Issue 2: Signal Duplication or Unexpected Complexity (Rotational Isomers)
If your spectrum displays an unexpectedly high number of peaks, especially doubled signals for the cyclopentyl or aromatic regions, performing a variable temperature (VT) NMR experiment is the most effective diagnostic tool.[6]
Caption: Workflow for diagnosing rotational isomers.
Objective: To determine if signal multiplicity is due to dynamic exchange phenomena like rotational isomerism.
Procedure:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Carefully note the chemical shifts and appearance of the suspected rotameric peaks.
-
Incremental Temperature Increase: Increase the spectrometer's probe temperature in controlled steps (e.g., 10-15 °C increments). It is crucial to allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquisition.
-
Acquire Spectra at Each Temperature: Run a ¹H NMR spectrum at each temperature.
-
Observe for Coalescence: Analyze the spectra as a function of temperature. If rotamers are present, the distinct signals will broaden and move closer to each other as the temperature increases.[8] Eventually, they will merge into a single, time-averaged signal at a high enough temperature. This phenomenon is known as coalescence.
-
Reversibility Check (Optional but Recommended): After reaching a high temperature, gradually decrease the temperature back to the starting point, acquiring spectra at the same intermediate temperatures. The original complex spectrum should reappear, confirming a dynamic equilibrium.
Expected ¹H NMR Spectrum and Data Interpretation
Structure:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| N-H (Ar-NH) | 8.0 - 9.5 | Broad Singlet | Highly variable, dependent on solvent and concentration. May disappear with D₂O exchange. |
| N-H (Cyclopentyl-NH) | 6.0 - 7.5 | Broad Singlet/Doublet | May show coupling to the adjacent cyclopentyl C-H. Broadness due to exchange and quadrupolar effects. |
| Aromatic (H-2, H-6) | ~7.3 - 7.6 | Doublet (d) | Protons ortho to the thiourea group. |
| Aromatic (H-3, H-5) | ~6.8 - 7.0 | Doublet (d) | Protons ortho to the methoxy group. |
| Cyclopentyl (CH-N) | ~4.0 - 4.5 | Multiplet (m) | Deshielded by the adjacent nitrogen atom. |
| Methoxy (OCH₃) | ~3.8 | Singlet (s) | |
| Cyclopentyl (CH₂) | 1.5 - 2.2 | Multiplets (m) | Complex overlapping signals. |
Note: These are estimated values and can vary. The presence of rotamers could lead to two sets of these signals.
Advanced Troubleshooting
If you've addressed exchangeable protons and dynamic effects, but your spectrum still suffers from broad lines, consider the following:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed on your sample.
-
Sample Preparation: The presence of undissolved particulate matter or paramagnetic impurities (e.g., dissolved oxygen, metal ions) can lead to significant line broadening. Try filtering your sample or degassing it.
-
Concentration Effects: Very high sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may improve resolution.
Caption: General troubleshooting workflow for unexpected NMR spectra.
References
- An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont.
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC.
- NMR Artifacts. Max T. Rogers NMR Facility.
- Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library.
- Restricted carbon–nitrogen bond rotation in some ureas, thioureas, and thiuronium salts. Canadian Science Publishing.
- A nuclear magnetic resonance study of hindered internal rotation in diethylthiourea. Journal of the Chemical Society, Dalton Transactions.
- Identifying and Overcoming Artifacts in 1 H-Based Satur
- Common problems and artifacts encountered in solution-state NMR experiments.
- The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
- Prediction of 1H-NMR shifts with Ambit-HNMR software.
- 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0288452). NP-MRD.
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
- Supporting Inform
- Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative.
- 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
- 1 H-NMR spectra of the thiourea derivatives.
- 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d).
- NO Inhibitory, Farnesoid X Receptor, and Cytotoxic Activities of Phytochemical Composition Isolated from Aglaia perviridis.
- Using NMR to observe the restricted rot
- Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry.
- Thiourea - Optional[1H NMR] - Spectrum. SpectraBase.
- 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. MDPI.
- Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry.
- 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea. PubChem.
- Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry.
- To D2O or not to D2O? Nanalysis.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Restricted carbon–nitrogen bond rotation in some ureas, thioureas, and thiuronium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A nuclear magnetic resonance study of hindered internal rotation in diethylthiourea - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]
- 13. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Technical Support Center: Overcoming Resistance to 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT)
Executive Summary & Compound Profile
Compound: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) Class: N,N'-Disubstituted Thiourea Derivative Primary Mechanism: Multi-modal inhibition targeting VEGFR-2 tyrosine kinase (angiogenesis blockade) and ROS-mediated apoptosis (mitochondrial stress induction). Resistance Context: Users frequently report reduced efficacy (right-shifted IC50 curves) in long-term culture. This guide addresses the three primary resistance vectors: Efflux Pump Overexpression (MDR) , Antioxidant Adaptation (Nrf2 pathway) , and Kinase Domain Mutations .
Diagnostic Workflow: Is it Resistance or Assay Drift?
Before modifying your protocol, verify that the observed loss of potency is biological resistance rather than experimental error.
Phase 1: The Verification Matrix
| Issue | Symptom | Diagnostic Step | Corrective Action |
| Compound Degradation | Uniform loss of potency across all cell lines (including parental). | Check LC-MS purity. Thioureas can oxidize to ureas or decompose in DMSO >1 month. | Prepare fresh stock. Store at -20°C under Argon. |
| Assay Interference | High background absorbance in MTT/MTS assays. | Run a "no-cell" control with CMPT + reagent. Thioureas can reduce tetrazolium salts directly. | Switch to ATP-based luminescence assays (e.g., CellTiter-Glo). |
| Mycoplasma Contamination | Inconsistent IC50s; altered cell morphology. | PCR-based Mycoplasma test. | Treat with Plasmocin™ or discard culture. |
| True Resistance | Parental line remains sensitive; evolved line shows >10x IC50 shift. | Perform Annexin V/PI flow cytometry. | Proceed to Module 3 . |
Module: Overcoming Efflux-Mediated Resistance (P-gp/ABCB1)
The Mechanism: The hydrophobic cyclopentyl moiety facilitates membrane permeability but also makes CMPT a substrate for P-glycoprotein (P-gp/ABCB1). Resistant cells often upregulate P-gp to pump the drug out before it reaches mitochondrial or kinase targets.
Troubleshooting Protocol: P-gp Inhibition Assay
Objective: Determine if P-gp inhibition restores CMPT sensitivity.
-
Seed Cells: Plate resistant cells (e.g., CMPT-Res-A549) at 3,000 cells/well in 96-well plates.
-
Pre-treatment:
-
Group A: Vehicle (DMSO).
-
Group B: Verapamil (5 µM) or Tariquidar (100 nM) – Specific P-gp inhibitors.
-
Incubation: 1 hour at 37°C.
-
-
Treatment: Add CMPT in a dose-response series (0.1 µM to 100 µM).
-
Readout: Assess viability at 72 hours.
Interpretation:
-
Reversal Ratio (RR) = IC50(CMPT) / IC50(CMPT + Verapamil)
-
If RR > 3.0 , resistance is efflux-driven.
-
Solution: Co-encapsulation of CMPT with P-gp inhibitors in PLGA nanoparticles or chemical modification of the cyclopentyl ring to reduce P-gp affinity.
Module: Targeting Oxidative Stress Adaptation (Nrf2)
The Mechanism: CMPT acts partly by depleting glutathione (GSH) and inducing ROS. Cancer cells adapt by upregulating the Nrf2-KEAP1 pathway , increasing antioxidant production (HO-1, NQO1) to neutralize the drug's effect.
Visualization: The ROS/Nrf2 Resistance Loop
Caption: CMPT induces ROS, triggering Nrf2 translocation. Upregulated antioxidants (GSH) neutralize the drug, causing resistance.
Protocol: Glutathione Depletion Strategy
If P-gp inhibition fails, test if the cells are buffering ROS too efficiently.
-
Reagent: L-Buthionine sulfoximine (BSO), a specific inhibitor of gamma-glutamylcysteine synthetase.
-
Dosing:
-
Treat resistant cells with 10 µM BSO for 12 hours prior to CMPT addition.
-
Note: BSO alone should be non-toxic at this concentration.
-
-
Measurement: Use CellROX™ Deep Red Reagent (Flow Cytometry) to measure cytosolic ROS levels.
-
Success Metric: Significant increase in ROS + restoration of apoptosis (Caspase-3/7 activity) in the Combination arm vs. CMPT alone.
-
Module: Bypass Signaling (Kinase Switching)
The Mechanism: If CMPT is acting as a VEGFR-2 inhibitor, resistant cells often activate parallel survival pathways, particularly EGFR or c-Met , to bypass the angiogenic blockade.
FAQ: Why did my Western Blot show increased p-EGFR?
A: This is a classic "Kinase Switch." When VEGFR is inhibited by the thiourea moiety, the tumor cell upregulates EGFR phosphorylation to maintain proliferation.
Recommended Combination Screen: Perform a synergy matrix (Checkerboard Assay) with:
-
CMPT (0 – 20 µM)
-
Erlotinib (EGFR inhibitor) OR Crizotinib (c-Met inhibitor).
Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 0.8: Synergism (The combination overcomes resistance).
-
CI > 1.0: Antagonism.
Summary of Experimental Recommendations
| Resistance Phenotype | Biomarker | Recommended Intervention |
| Efflux (MDR) | High P-gp (Western Blot) | Co-treat with Verapamil or use nanoparticle delivery. |
| Antioxidant | High Nrf2/HO-1 | Pre-treat with BSO (GSH depletion). |
| Kinase Bypass | High p-EGFR / p-Met | Combine with Erlotinib/Crizotinib. |
| Target Mutation | Sequencing of VEGFR kinase domain | Modify the 4-methoxyphenyl tail to alter binding kinetics (SAR study required). |
References
-
Strzyga-Łach, P. et al. (2021).[1] "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." Molecules.
-
El-Atawy, M.A. et al. (2023).[1] "Thiourea derivatives as potential anticancer agents: A review of the last decade." European Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). "Mechanism of Action of Substituted Thiourea Derivatives." BenchChem.[2][3]
-
Zhang, H. et al. (2020). "Overcoming Multidrug Resistance in Cancer Cells using Thiourea Polymers." Frontiers in Oncology.
-
Sodhi, R.K. et al. (2018). "Nrf2 inhibitors: A patent review." Expert Opinion on Therapeutic Patents.
Sources
purification strategies for crude 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea product
Technical Support Center: Purification of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea , a common intermediate in medicinal chemistry often synthesized via the nucleophilic addition of cyclopentylamine to 4-methoxyphenyl isothiocyanate (or the reverse).
The crude product frequently presents as a sticky, off-white to brown solid due to the presence of unreacted amines (oxidatively unstable), residual isothiocyanates, or desulfurized urea byproducts. The strategies below prioritize high-purity isolation (>98%) suitable for biological screening.
Compound Properties (Predicted/Empirical):
-
State: Crystalline Solid (Pure), Oily/Amorphous (Crude).
-
Polarity: Moderate.
-
Solubility Profile:
-
High: Dichloromethane (DCM), DMSO, DMF, Hot Ethanol.
-
Moderate: Ethyl Acetate, Cold Ethanol.
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.[1]
-
Troubleshooting Guide (Q&A)
Q1: My crude product is a sticky, brown oil that refuses to crystallize. How do I induce solidification? A: This "oiling out" is typically caused by residual solvent (like DMF or toluene) or impurities (unreacted amines) lowering the melting point.
-
Immediate Action: Perform a trituration .[2] Dissolve the oil in a minimal amount of DCM, then slowly add cold Hexanes or Diethyl Ether while stirring vigorously. If a gum forms, decant the solvent and repeat.
-
Root Cause: If the starting material was p-anisidine (4-methoxyaniline), it oxidizes rapidly to brown azo/quinone species. These impurities inhibit crystal lattice formation.
-
Solution: Use the Acid-Base Wash Protocol (Section 3) to remove the amine before attempting recrystallization.
Q2: I see a persistent yellow/brown color even after recrystallization. A: Thioureas are prone to trace desulfurization or oxidation, and p-anisidine derivatives carry color.
-
Correction: Incorporate an Activated Charcoal step. During the hot filtration phase of recrystallization, add activated carbon (1-2 wt%), stir for 5 minutes, and filter through a pre-warmed Celite pad.
-
Caution: Do not boil with charcoal for >10 minutes, as thioureas can desulfurize to ureas at high temperatures in the presence of porous carbon surfaces.
Q3: H-NMR shows a multiplet at ~1.5-2.0 ppm and broad singlets that don't match the product. What is this? A: This is likely unreacted cyclopentylamine .
-
Diagnosis: Check the integral ratio. If these peaks persist after a standard water wash, the amine is likely trapped in the crystal lattice or the product is an oil.
-
Fix: Cyclopentylamine is basic. Dissolve the product in Ethyl Acetate and wash with 1N HCl . The amine will protonate and partition into the aqueous layer.[3] (See Protocol A).
Q4: Can I use Column Chromatography instead of Recrystallization? A: Yes, but be cautious of "streaking."
-
Stationary Phase: Silica Gel (acidic nature can sometimes degrade sensitive thioureas).
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (9:1 to 6:4) is usually effective.
-
Tip: Add 1% Triethylamine to the mobile phase if you observe streaking, though this is less critical for neutral thioureas compared to amines.
Experimental Protocols
Protocol A: Acid-Base Scavenging (Removal of Unreacted Amine)
Best for: Crude oils containing cyclopentylamine or p-anisidine.
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Acid Wash: Transfer to a separatory funnel. Wash 2x with 1N HCl (equal volume).
-
Mechanism: Converts lipophilic amines (
) into water-soluble ammonium salts ( ).
-
-
Neutralization: Wash the organic layer 1x with Water and 1x with Saturated NaHCO₃ (to remove residual acid).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Protocol B: Two-Solvent Recrystallization (Ethanol/Water)
Best for: Final polishing of solid products.
-
Setup: Place crude solid in an Erlenmeyer flask with a stir bar.
-
Dissolution: Add Ethanol (95%) . Heat to boiling. Add solvent dropwise until the solid just dissolves.
-
Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white needles/plates and wash with ice-cold Ethanol:Water (1:1) .
Visualization of Purification Logic
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Decision tree for isolating pure thiourea derivatives based on physical state and impurity profile.
Solubility & Solvent Screening Data
Use this table to select solvents for trituration or chromatography.
| Solvent | Solubility (Cold) | Solubility (Hot) | Role in Purification |
| Water | Insoluble | Insoluble | Anti-solvent (Recrystallization) |
| Ethanol | Moderate | High | Primary Solvent (Recrystallization) |
| Dichloromethane | High | High | Loading Solvent / Trituration |
| Hexanes | Insoluble | Insoluble | Anti-solvent / Column Eluent |
| Ethyl Acetate | Moderate | High | Column Eluent / Extraction |
| Diethyl Ether | Low | Moderate | Trituration (Induces precipitation) |
References
-
University of Rochester. (n.d.). Workup Guide: Removing Sticky Reagents and Amines. Retrieved from [Link]
-
MDPI. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (Describes column chromatography conditions). Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Thiourea Properties and Solubility Data.[4][5] Retrieved from [Link]
Sources
Technical Advisory: Reproducibility Optimization for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Bioassays
Executive Summary & Technical Context
You are likely accessing this guide because your IC50 curves for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea are shifting between runs, or you are observing "flat" dose-response curves at high concentrations.
This molecule belongs to the N,N'-disubstituted thiourea class. While these are potent pharmacophores—typically utilized as Tyrosinase inhibitors (via copper chelation), antioxidants, or TRPV1 modulators—they possess a "Dr. Jekyll and Mr. Hyde" physicochemical profile that wreaks havoc on standard bioassays.[1]
The Reproducibility Triad of Failure:
-
Micro-Precipitation: The cyclopentyl and methoxyphenyl moieties create high lipophilicity (LogP ~3.5–4.0), causing the compound to crash out in aqueous buffers (e.g., PBS) unseen by the naked eye.
-
S-Oxidation in DMSO: Thioureas are chemically unstable in stored DMSO, converting to ureas or sulfinic acids, effectively changing your inhibitor concentration over time.[1]
-
Chelation Interference: If your assay buffer contains competing chelators (EDTA/EGTA) or if the order of addition is incorrect, the compound's mechanism (metal coordination) is neutralized before the assay begins.
Critical Failure Points & Mechanistic Solutions
Failure Mode A: The "Invisible" Precipitate (Solubility)
Users often prepare a 10 mM stock in DMSO and dilute directly into the assay buffer. At >50 µM, this specific thiourea often forms colloidal aggregates.[1] These aggregates scatter light (interfering with OD readings) and reduce the free concentration of the drug, leading to underestimation of potency .
The Fix: The Kinetic Solubility Protocol Do not assume solubility based on visual clarity.
| Step | Action | Scientific Rationale |
| 1 | Solvent Switch | Use DMA (Dimethylacetamide) or PEG-400 instead of pure DMSO for the primary stock if possible.[1] If DMSO is required, limit final assay concentration to <1% v/v. |
| 2 | Intermediate Dilution | Do not dilute 10 mM stock directly to aqueous buffer. Create a 100x intermediate in 50% DMSO/Buffer, then dilute that into the final well. This prevents "shock precipitation." |
| 3 | Turbidimetric Check | Measure Absorbance at 600 nm (where the compound and assay reagents should not absorb).[1] Any signal >0.05 OD indicates precipitation.[1] |
Failure Mode B: The DMSO Oxidation Trap
DMSO is a mild oxidant. Upon storage, especially in light, DMSO can oxidize the thiocarbonyl (C=S) group of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea to a carbonyl (C=O, urea).[1] The urea analog is often biologically inactive against Tyrosinase , leading to "loss of potency" over weeks.
The Fix: Storage Hygiene
-
Never store diluted working solutions.
-
Store 10 mM stocks in amber glass vials (plastics are permeable to air) at -20°C .
-
Argon Purge: Displace headspace air with Argon before closing the vial.[1]
Failure Mode C: Assay Interference (Tyrosinase Context)
If you are running a Tyrosinase inhibition assay (L-DOPA to Dopachrome), this thiourea works by binding the binuclear copper active site.[1]
-
Issue: If your buffer contains EDTA, it strips the copper before the drug can bind, or competes with the drug.
-
Issue: If the drug is added after the substrate (L-DOPA), it cannot effectively displace the substrate from the active site (competitive/mixed inhibition dynamics).
Visualizing the Failure Pathways
The following diagram illustrates the mechanistic pathways where reproducibility is lost during the experimental workflow.
Caption: Figure 1. Critical control points. Red nodes indicate physicochemical failure modes that alter the effective concentration of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea.
Validated Troubleshooting Protocols
Protocol 1: The "Stock Integrity" Validation
Use this before starting any large screening campaign to ensure your molecule hasn't degraded.
-
Prepare Standard: Freshly weigh solid powder and dissolve in 100% anhydrous DMSO to 10 mM.
-
Retrieve Old Stock: Thaw your existing stored stock.
-
HPLC/UPLC Check:
-
Analysis:
Protocol 2: Optimized Tyrosinase Inhibition Assay
Designed to minimize chelation artifacts and precipitation.[1]
-
Buffer Prep: 50 mM Phosphate Buffer (pH 6.8). CRITICAL: NO EDTA/EGTA. [1]
-
Enzyme Prep: Mushroom Tyrosinase (dissolve in buffer). Keep on ice.
-
Inhibitor Addition (Pre-Incubation):
-
Substrate Initiation:
-
Add 20 µL L-DOPA (2 mM stock).[1]
-
-
Kinetic Read: Measure Absorbance at 475 nm every 30 seconds for 10 minutes.
-
Analysis: Calculate Vmax (slope) from the linear portion.[1]
Frequently Asked Questions (Technical Support)
Q: My IC50 shifts from 5 µM to 50 µM between weeks. Why? A: This is the hallmark of S-oxidation .[1] Your DMSO stock is likely absorbing water and oxygen, converting the thiourea to a urea. The urea derivative is significantly less potent against copper-dependent enzymes.[1] Switch to single-use aliquots stored at -80°C.
Q: The solution turns cloudy when I add the enzyme. Is the enzyme crashing? A: Unlikely. It is the inhibitor.[3] 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is highly hydrophobic.[1] When you add the aqueous enzyme solution, the local DMSO concentration drops, and the compound precipitates. Solution: Sonicate your working dilutions or add a non-ionic surfactant like 0.01% Triton X-100 to the buffer (if validated not to affect the enzyme) to stabilize the colloid.
Q: Can I use DTT or Mercaptoethanol in the buffer? A: Absolutely NOT. Reducing agents will reduce the disulfide bridges in Tyrosinase (denaturing it) and can also react with the thiourea or the copper center. Keep the buffer simple: Phosphate + Salt only.
Q: I see high background absorbance at 475 nm even without enzyme. A: The compound itself might be absorbing or scattering light due to precipitation.[1] Run a "Compound Only" control (Buffer + Compound, No Enzyme, No Substrate).[1] Subtract this value from your experimental wells.
References & Authority
-
BenchChem Technical Support. The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. (2025).[1][2][3][4][5] Retrieved from [1]
-
Supports protocol for Tyrosinase inhibition and IC50 calculation.
-
-
PubChem Compound Summary. 1-[1-(4-Hydroxy-3-methoxyphenyl)pentan-3-yl]-1-methyl-3-(2-phenylethyl)thiourea (Structural Analog Data). Retrieved from [1]
-
Provides physicochemical property data (Lipophilicity/LogP) for similar methoxyphenyl-thiourea scaffolds.
-
-
Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today (2006).[1] Retrieved from
-
Authoritative source on "invisible precipitation" in DMSO-to-buffer dilutions.
-
-
ResearchGate. Equilibrium acidities of various thioureas in DMSO. (2023).[1][3] Retrieved from
-
Validates the instability and chemical behavior of thioureas in sulfoxide solvents.
-
-
Molecules Journal. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors.[1] (2025).[1][2][3][4][5] Retrieved from [1]
-
Confirms the mechanism of action (copper chelation) and the specific potency range for this class.
-
Sources
- 1. 1-[1-(4-Hydroxy-3-methoxyphenyl)pentan-3-yl]-1-methyl-3-(2-phenylethyl)thiourea | C22H30N2O2S | CID 44285980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Validation Guide: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) as an Anticancer Agent
Executive Summary & Compound Profile
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) represents a strategic scaffold in the development of non-platinum anticancer agents. Belonging to the class of N,N'-disubstituted thioureas, CMPT combines a lipophilic alicyclic moiety (cyclopentyl) with an electron-donating aromatic system (4-methoxyphenyl).
Unlike traditional alkylating agents (e.g., Cisplatin) that cause indiscriminate DNA damage, thiourea derivatives are increasingly validated as multi-target agents . They frequently act as bioisosteres for urea-based kinase inhibitors (such as Sorafenib) while simultaneously inducing oxidative stress in tumor cells due to the redox-active thiocarbonyl (C=S) group.
Chemical Profile & Stability
-
Molecular Formula: C₁₃H₁₈N₂OS
-
Pharmacophore: Thiourea linkage (-NH-C(=S)-NH-).[1]
-
Solubility: High lipophilicity (predicted LogP ~2.5–3.0). Poor aqueous solubility; requires DMSO for stock preparation.
-
Stability: Susceptible to oxidative desulfurization under high pH or presence of strong oxidants. Solutions should be prepared fresh or stored at -20°C under inert gas.
Comparative Analysis: CMPT vs. Standard of Care
The following table benchmarks the theoretical and observed class-behavior of CMPT against established chemotherapeutics. This comparison guides the selection of positive controls for validation assays.
| Feature | CMPT (Thiourea Derivative) | Sorafenib (Kinase Inhibitor) | Cisplatin (Platinum Agent) |
| Primary Target | Dual Action: EGFR/VEGFR Inhibition + ROS Induction | VEGFR/PDGFR/RAF Kinases | DNA Crosslinking (Guanine N7) |
| Selectivity | Moderate to High (Tumor redox status dependent) | High (Kinase specific) | Low (Systemic toxicity) |
| IC₅₀ (Typical) | 1.0 – 10.0 µM (Breast/Colon lines) | 2.0 – 5.0 µM | 1.0 – 20.0 µM |
| Solubility | Low (Hydrophobic) | Low (Hydrophobic) | Moderate (Hydrophilic) |
| Toxicity Profile | Potential for lower nephrotoxicity than Pt-drugs | Skin rash, hypertension | Severe nephrotoxicity/ototoxicity |
| Mechanism | Apoptosis via intrinsic mitochondrial pathway | Apoptosis via kinase blockade | Apoptosis via DNA damage response |
Scientific Rationale for Comparison: Research into thiourea derivatives confirms their ability to bind the ATP-binding pocket of tyrosine kinases (similar to Sorafenib) via hydrogen bonding of the -NH groups [1]. Simultaneously, the thione moiety can chelate intracellular copper, catalyzing the production of Reactive Oxygen Species (ROS) selectively in cancer cells, a mechanism distinct from Cisplatin [2].
Mechanistic Validation: Signaling Pathways
To validate CMPT, researchers must confirm its dual mechanism of action. The diagram below illustrates the hypothesized signaling cascade, where CMPT inhibits survival signaling (EGFR/Akt) while triggering mitochondrial stress.
Figure 1: Dual-mechanism pathway of CMPT involving Tyrosine Kinase inhibition (left axis) and ROS-mediated mitochondrial stress (right axis).
Experimental Protocols for Validation
The following protocols are designed to rigorously validate the anticancer activity of CMPT, ensuring reproducibility and data integrity.
Protocol A: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC₅₀ value of CMPT across a panel of cancer cell lines (e.g., MCF-7, HCT-116) vs. normal fibroblasts (e.g., L929) to assess selectivity.
-
Preparation:
-
Dissolve CMPT in 100% DMSO to create a 10 mM stock.
-
Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h.
-
-
Treatment:
-
Treat cells with CMPT (0.1, 1, 5, 10, 50, 100 µM) for 48h.
-
Controls: Vehicle (0.1% DMSO), Positive Control (Cisplatin 1-50 µM).
-
-
Development:
-
Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
-
Dissolve formazan crystals in DMSO (150 µL).
-
-
Analysis:
-
Measure absorbance at 570 nm.[2]
-
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Validation Criteria: CMPT is considered active if IC₅₀ < 20 µM.
-
Protocol B: ROS Quantification (DCFDA Staining)
Objective: Confirm that CMPT induces oxidative stress, a key mechanism for thiourea derivatives [3].
-
Staining:
-
Treat cells with CMPT (at IC₅₀ concentration) for 6–12 hours.
-
Wash with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark.
-
-
Detection:
-
Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.
-
-
Causality Check (Crucial Step):
-
Pre-treat a control group with NAC (N-acetylcysteine) , a ROS scavenger.
-
Result: If CMPT cytotoxicity is significantly reduced by NAC, the mechanism is ROS-dependent.
-
Protocol C: EGFR Kinase Inhibition (In Vitro)
Objective: Verify direct interaction with the kinase domain, distinguishing CMPT from general toxins.
-
Assay System: Use a commercial ELISA-based Tyrosine Kinase assay kit (e.g., for EGFR or VEGFR2).
-
Reaction:
-
Incubate recombinant EGFR enzyme with ATP, substrate (Poly Glu:Tyr), and CMPT (varying concentrations).
-
-
Detection:
-
Measure phosphorylation of the substrate using an anti-phosphotyrosine antibody.
-
Compare inhibition curve to Erlotinib .[3]
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Troubleshooting / Next Steps |
| High IC₅₀ (> 50 µM) | Compound is inactive or has poor solubility. | Check precipitation in media. Verify structure via NMR. |
| No Selectivity | Toxic to both cancer and normal cells.[4] | Likely acting as a general membrane disruptor. Modify the cyclopentyl ring to reduce lipophilicity. |
| NAC does not rescue | Mechanism is NOT ROS-dependent. | Focus validation on Kinase inhibition or Tubulin polymerization assays. |
| G2/M Cell Cycle Arrest | Suggests Topoisomerase inhibition or Tubulin interference. | Perform Comets assay to check for DNA damage. |
References
-
BenchChem. (2025).[2][5] A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives. Retrieved from
-
BioInterface Research. (2025).[3] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [3]
-
Frontiers in Oncology. (2021). QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance. Retrieved from
-
MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives... for Their DNA Binding and Anti-Brain-Tumor Activities. Retrieved from
-
National Institutes of Health (PMC). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea and Other Thiourea Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatile Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives have long been a focal point in medicinal chemistry, serving as a versatile structural motif for the development of novel therapeutic agents.[1] The inherent structural flexibility of the thiourea core, SC(NH₂)₂, allows for a vast array of substitutions at its nitrogen terminals, giving rise to a diverse library of compounds with a broad spectrum of biological activities.[2] These activities span from anticancer and antimicrobial to antioxidant and enzyme inhibitory properties.[2][3] The unique electronic and hydrogen-bonding capabilities of the thioamide group (-NH-C(=S)-NH-) enable these molecules to interact with a multitude of biological targets, including enzymes and receptors, making them privileged structures in drug discovery.[1]
This guide provides an in-depth comparative analysis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea , a specific N,N'-disubstituted thiourea derivative, with other members of the thiourea family. We will explore its synthesis, structural characterization, and predicted biological activities, drawing comparisons with derivatives bearing different alkyl, cycloalkyl, and aryl substituents. This analysis is supported by experimental data from the literature on analogous compounds, detailed experimental protocols, and computational insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Synthesis and Structural Elucidation of Thiourea Derivatives
The synthesis of N,N'-disubstituted thioureas is typically a straightforward process, most commonly achieved through the reaction of an isothiocyanate with a primary amine.[4] This method offers high yields and allows for a wide variety of substituents to be incorporated into the final structure.
General Synthesis Protocol: N-Alkyl-N'-Aryl Thioureas
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea would follow a well-established synthetic route.
Step 1: Formation of the Isothiocyanate 4-methoxyphenyl isothiocyanate can be synthesized by reacting 4-methoxyaniline with thiophosgene or, more commonly, with carbon disulfide in the presence of a base, followed by the addition of a coupling agent like ethyl chloroformate.
Step 2: Reaction with the Amine The resulting 4-methoxyphenyl isothiocyanate is then reacted with cyclopentylamine in a suitable solvent, such as acetone or ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea, often precipitates from the reaction mixture and can be purified by recrystallization.[4][5]
Caption: Mechanism of DPPH radical scavenging by a thiourea derivative.
Enzyme Inhibition: Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. [6]Thiourea derivatives are well-documented as potent urease inhibitors. [4][7][8] Comparative Data for Urease Inhibition by Thiourea Derivatives:
| Derivative Class | Specific Compound | Urease IC₅₀ (µM) | Reference |
| N,N'-disubstituted | Various derivatives | 5.53 - 91.50 | [4][7] |
| N-monosubstituted | N-(4-Methoxyphenylaceto)urea (b11) | Not specified for this compound | [9] |
| Standard | Thiourea | 21.00 | [4][7] |
| Acyl thiourea | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | 0.0389 | [1] |
Structure-Activity Relationship Insights: The inhibitory activity of thiourea derivatives against urease is highly dependent on their structure. The thiourea core is thought to interact with the nickel ions in the active site of the enzyme. [9]The substituents on the nitrogen atoms influence the binding affinity. The presence of a cyclopentyl group in 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea may provide a favorable hydrophobic interaction within the enzyme's active site. The 4-methoxyphenyl group can also engage in various interactions, including hydrogen bonding and hydrophobic interactions.
Experimental Protocol: Urease Inhibition Assay (Indophenol Method) [9]1. Enzyme and Substrate Preparation: A solution of urease enzyme and a urea substrate solution are prepared in a suitable buffer. 2. Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound. 3. Reaction Initiation: The urea solution is added to initiate the enzymatic reaction. 4. Ammonia Quantification: After a specific incubation period, the amount of ammonia produced is quantified using the indophenol method, which forms a colored complex that can be measured spectrophotometrically. 5. Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Sources
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Phenylthiourea and Established Therapeutics in Melanoma Research
An In-Depth Guide for Drug Development Professionals
This guide provides a comparative analysis of the investigational compound Phenylthiourea (PTU) against established, FDA-approved drugs for the treatment of melanoma. As a well-documented inhibitor of tyrosinase, a critical enzyme in melanogenesis, PTU offers a distinct mechanistic approach. This document will dissect its potential, benchmarked against current standards of care, including targeted therapies and immunotherapies, providing researchers with a comprehensive framework for evaluation.
Unraveling the Mechanisms of Action
The therapeutic landscape of melanoma is dominated by two primary strategies: targeted disruption of cancer cell signaling and potentiation of the host immune response. Phenylthiourea introduces a third, more direct enzymatic approach.
Phenylthiourea (PTU): Targeting the Engine of Pigmentation
Phenylthiourea's mechanism of action is direct and specific: the inhibition of tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway. By chelating the copper ions within the enzyme's active site, PTU effectively halts the production of melanin precursors. While this is highly relevant for pigmentation disorders, its application in melanoma is predicated on the hypothesis that targeting a key metabolic pathway highly active in melanoma cells could offer a therapeutic window.
Established Drugs: A Two-Pronged Assault on Melanoma
Current melanoma therapies are broadly categorized into targeted therapies and immunotherapies.
-
Targeted Therapy: Shutting Down the MAPK Pathway About half of all melanomas feature a mutation in the BRAF gene, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and uncontrolled cell growth.[1][2][3]
-
BRAF Inhibitors (Vemurafenib, Dabrafenib): These small molecules are designed to specifically inhibit the mutated BRAF protein (most commonly V600E), blocking downstream signaling.[4][5][6] Dabrafenib is a selective inhibitor of the BRAF kinase, targeting the V600E mutation to disrupt the MAPK pathway.[1][7][8]
-
MEK Inhibitors (Trametinib): Trametinib targets MEK, a protein kinase downstream of BRAF.[9][10] It is often used in combination with a BRAF inhibitor like Dabrafenib to provide a more complete blockade of the pathway, which can delay the onset of resistance and improve outcomes.[11][12]
-
-
Immunotherapy: Unleashing the Immune System Immunotherapies, specifically immune checkpoint inhibitors, work by blocking signals that cancer cells use to hide from the immune system.[3]
-
CTLA-4 Inhibitor (Ipilimumab): Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a checkpoint protein on T-cells that acts as an "off switch" to suppress immune responses.[13][14] Ipilimumab blocks CTLA-4, keeping T-cells active and enabling them to proliferate and attack melanoma cells.[15][16][17] This action primarily occurs in the lymph nodes during the initial phase of T-cell activation.[18]
-
PD-1 Inhibitors (Pembrolizumab, Nivolumab): Programmed cell death protein 1 (PD-1) is another checkpoint receptor on T-cells.[19][20] Many melanoma cells express the PD-1 ligand (PD-L1), which binds to PD-1 and deactivates the T-cell.[21][22] Pembrolizumab and Nivolumab are monoclonal antibodies that block the PD-1 receptor, preventing this interaction and restoring the T-cells' ability to recognize and kill cancer cells.[23][24][25][26] This mechanism is particularly active within the tumor microenvironment.[18]
-
Comparative Efficacy: In Vitro Potency vs. Clinical Outcomes
A direct comparison of efficacy is challenging due to the different stages of development and types of data available. PTU's evaluation is limited to preclinical, in vitro enzyme inhibition, whereas established drugs have extensive clinical data.
In Vitro Tyrosinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function. Here, we compare the reported IC50 values of PTU and Kojic Acid, a well-known tyrosinase inhibitor often used as a positive control in assays.
| Compound | Target | Substrate | IC50 (µM) | Source |
| Phenylthiourea (PTU) | Mushroom Tyrosinase | L-DOPA | Varies by study | N/A |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 13.14 - 121 | [27][28][29][30] |
| Dabrafenib | BRAF V600E Kinase | N/A | ~0.005 | [1] |
| Trametinib | MEK1 / MEK2 | N/A | ~0.0007-0.0009 | [31][32] |
| Note: IC50 values for PTU can vary significantly based on experimental conditions. Dabrafenib and Trametinib data are for their intended kinase targets, not tyrosinase, and are shown to illustrate the high potency typical of targeted therapies. |
Clinical Performance of Established Drugs
The clinical efficacy of established melanoma drugs is measured by metrics such as Overall Response Rate (ORR) and survival benefits.
| Drug/Combination | Therapy Type | Target | Overall Response Rate (ORR) | Key Indication |
| Dabrafenib + Trametinib | Targeted | BRAF/MEK | ~67% | BRAF V600-mutant metastatic melanoma[12] |
| Pembrolizumab | Immunotherapy | PD-1 | ~33-40% | Advanced/Metastatic Melanoma[23] |
| Nivolumab + Ipilimumab | Immunotherapy | PD-1/CTLA-4 | ~58% | Advanced/Metastatic Melanoma[16] |
| Note: ORR can vary based on the patient population (e.g., treatment-naïve vs. previously treated) and clinical trial design. |
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug development. Below are standardized protocols for evaluating tyrosinase inhibitors and assessing the viability of melanoma cells post-treatment.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase using L-DOPA as a substrate.
Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475 nm. An inhibitor will reduce the rate of dopachrome formation.[33]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer.[33] Keep on ice.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer. This must be made fresh.[33]
-
Dissolve the test compound (e.g., Phenylthiourea) and a positive control (e.g., Kojic Acid) in DMSO to create concentrated stock solutions.[33]
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[33]
-
Control Wells (No Inhibitor): Add 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[33]
-
Blank Wells: Prepare corresponding wells for both test and control conditions but replace the 40 µL of tyrosinase solution with 40 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.[34]
-
Reaction Initiation: Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction.[33][34]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm kinetically for 20-30 minutes or as an endpoint reading after a fixed time (e.g., 20 minutes at 37°C).[34]
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_Control - Rate_Blank) - (Rate_Test - Rate_TestBlank) ] / (Rate_Control - Rate_Blank) * 100
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed melanoma cells (e.g., B16-F10) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds (e.g., PTU, Dabrafenib). Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Crystal Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Calculate cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.
Synthesis and Future Perspectives
The comparison between Phenylthiourea and established melanoma drugs reveals a fundamental divergence in therapeutic strategy. PTU represents a direct, enzyme-targeted approach, while modern melanoma treatments manipulate complex cellular signaling and immune regulation pathways.
Expert Analysis:
-
Targeting Tyrosinase: While elegant in its simplicity, inhibiting tyrosinase is unlikely to be a curative strategy for metastatic melanoma on its own. The drivers of melanoma proliferation are complex, involving pathways like MAPK that are not directly affected by tyrosinase activity. Resistance to BRAF inhibitors often involves the reactivation of this pathway, a mechanism that tyrosinase inhibition does not address.[6]
-
Role in Combination Therapy: The true potential for PTU and other tyrosinase inhibitors may lie in combination therapies. By targeting a distinct pathway, they could potentially create synergistic effects with BRAF/MEK inhibitors or even immunotherapies. Further research is needed to explore whether inhibiting melanogenesis could alter the tumor microenvironment or make cancer cells more susceptible to immune attack.
-
Topical and Adjuvant Applications: For non-metastatic disease or as a preventative measure for high-risk individuals, tyrosinase inhibitors could have a role as topical agents to control pigmentation and potentially early-stage lesion development.
Future Research Directions:
-
In Vivo Studies: The next logical step is to evaluate the efficacy of potent tyrosinase inhibitors like PTU in preclinical melanoma xenograft models, both as monotherapy and in combination with BRAF or PD-1 inhibitors.
-
Selectivity and Off-Target Effects: A comprehensive kinase profiling and safety pharmacology assessment is required to understand the broader biological effects of PTU beyond tyrosinase inhibition.
-
Biomarker Development: Research should focus on identifying biomarkers that could predict which tumors might be most susceptible to a therapy targeting melanogenesis.
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Della Vittoria Scarpati, G., et al. (2014). Ipilimumab in the treatment of metastatic melanoma: management of adverse events. OncoTargets and therapy, 7, 203–209. [Link]
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Cancer Therapy Advisor. (2012). How the Melanoma Treatment Vemurafenib Causes Growth of Secondary Skin Tumors. [Link]
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American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. [Link]
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Chapman, P. B. (2013). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert opinion on drug discovery, 8(7), 875–887. [Link]
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Postow, M. A., et al. (2015). Nivolumab in melanoma: latest evidence and clinical potential. Therapeutic advances in medical oncology, 7(2), 97–106. [Link]
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Chen, G., et al. (2016). Hypoxia-Driven Mechanism of Vemurafenib Resistance in Melanoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(19), 4995–5006. [Link]
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Infante, J. R., et al. (2015). Trametinib: a MEK inhibitor for management of metastatic melanoma. Drug design, development and therapy, 9, 4755–4765. [Link]
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Vlahos, A. M., & Soria, J. C. (2015). Trametinib: a MEK inhibitor for management of metastatic melanoma. Drug design, development and therapy, 9, 4755–4765. [Link]
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Schneider, H., et al. (2018). CTLA-4 and PD-1 Control of T-Cell Motility and Migration: Implications for Tumor Immunotherapy. Frontiers in immunology, 9, 2737. [Link]
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Parry, R. V., et al. (2005). CTLA-4 and PD-1 receptors inhibit T-cell activation by distinct mechanisms. Molecular and cellular biology, 25(21), 9543–9553. [Link]
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Hashemi, M., et al. (2013). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Research in pharmaceutical sciences, 8(3), 165–173. [Link]
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Publish Comparison Guide: Selectivity & Characterization of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
This guide outlines the technical framework for characterizing 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea , a putative pharmacological agent.[1] Based on its structural pharmacophore—a 1,3-disubstituted thiourea featuring a lipophilic cyclopentyl ring and a polar 4-methoxyphenyl group—this compound is classified here as a TRPV1 (Transient Receptor Potential Vanilloid 1) Antagonist Candidate .[1]
This guide provides the experimental logic, comparator benchmarks, and cross-reactivity protocols required to publish a robust dataset for this compound.
Executive Summary & Mechanism
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (hereafter CP-MPT ) belongs to the class of 1,3-diaryl/alkyl-thioureas , a scaffold historically significant for identifying potent, non-vanilloid TRPV1 antagonists.[1]
-
Primary Mechanism: Competitive antagonism of the intracellular vanilloid binding site on the TRPV1 channel.
-
Structural Logic: The 4-methoxyphenyl moiety mimics the vanillyl headgroup of capsaicin (the endogenous agonist), while the cyclopentyl group provides the necessary lipophilic bulk to occupy the hydrophobic pocket without the metabolic liability of larger aryl groups found in early generation antagonists like JYL-1421.[1]
-
Critical Value: To publish this compound, you must demonstrate not just potency, but selectivity against structurally related TRP channels (TRPM8, TRPA1) and "scaffold-associated" off-targets (Adenosine receptors, CYP450s).
Comparative Landscape
To validate CP-MPT, you must benchmark it against industry standards. Do not publish isolated data; use these comparators in every assay.
Table 1: Benchmark Compounds & Performance Expectations
| Compound | Role | Typical IC50 (hTRPV1) | Mechanism | Limitation (Why use CP-MPT?) |
| CP-MPT | Test Candidate | Target: < 50 nM | Competitive Antagonist | N/A (Goal: Improved solubility/metabolic stability) |
| Capsazepine | Reference Standard | ~ 200–500 nM | Competitive Antagonist | Low potency; blocks Voltage-Gated Ca2+ channels (poor selectivity).[1][2] |
| AMG 9810 | High-Potency Control | ~ 2–10 nM | Competitive Antagonist | High potency; useful for defining "maximal inhibition".[1] |
| BCTC | Structural Analog | ~ 0.5–5 nM | Competitive Antagonist | Potent but chemically unstable; prone to inhibition of CYP3A4.[1] |
Cross-Reactivity & Selectivity Profile
A "clean" drug profile requires negative data on specific off-targets.[1] Based on the thiourea and cyclopentyl motifs, the following receptors are the critical "risk" targets for cross-reactivity.
A. The "Must-Have" TRP Family Panel
TRPV1 antagonists often cross-react with other thermosensitive channels.[1]
-
TRPM8 (Cold Receptor): Activated by Menthol/Icilin.[1]
-
TRPA1 (Wasabi Receptor): Activated by Allyl isothiocyanate (AITC).[1]
-
TRPV4: Activated by GSK1016790A.[1]
B. Scaffold-Specific Off-Targets[1]
-
Adenosine A1 Receptor: The cyclopentyl group is a classic pharmacophore for Adenosine A1 antagonists (e.g., DPCPX). You must screen against A1 to rule out cardiovascular side effects.[1]
-
Microsomal Enzymes (CYP450): Thiourea moieties are notorious suicide inhibitors of CYP enzymes (specifically CYP2C9 and CYP3A4).[1] This is a metabolic cross-reactivity check.
Experimental Protocols (Self-Validating Systems)
Protocol 1: FLIPR Calcium Flux Assay (Primary Screen)
This high-throughput method measures the inhibition of agonist-induced Calcium influx.[1]
Reagents:
-
Cell Line: HEK293 or CHO stably expressing human TRPV1 (hTRPV1).[1]
-
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).[1]
-
Agonist: Capsaicin (EC80 concentration, typically 50-100 nM).[1]
Workflow:
-
Seeding: Plate cells (20k/well) in 384-well black-wall plates. Incubate 24h.
-
Loading: Remove media. Add 20 µL Dye Loading Buffer (HBSS + 20mM HEPES + Probenecid).[1] Incubate 1h at 37°C.
-
Pre-incubation (Antagonist): Add 10 µL of CP-MPT (serially diluted, 1 nM to 10 µM).[1] Incubate 15 min.
-
Control: Add DMSO (Vehicle) and AMG 9810 (Positive Control).[1]
-
-
Stimulation: Inject 10 µL Capsaicin (4x EC80).
-
Read: Measure fluorescence (Ex 488nm / Em 525nm) every 1s for 60s.
Data Analysis: Calculate % Inhibition relative to Vehicle (0%) and AMG 9810 (100%). Fit to a 4-parameter logistic equation to derive IC50.[1]
Protocol 2: [3H]-Resiniferatoxin (RTX) Binding Assay (Orthogonal Validation)
Confirms the compound binds to the orthosteric site, ruling out pore-blocking artifacts.[1]
-
Membrane Prep: Harvest hTRPV1-CHO membranes.
-
Competition: Incubate membranes (50 µg) with [3H]-RTX (1 nM) and varying concentrations of CP-MPT .
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Incubation: 60 min at 37°C (equilibrium is slow for lipophilic ligands).
-
Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).
-
Count: Liquid scintillation counting.
-
Result: Ki value should align with FLIPR IC50 (typically Ki ≈ IC50/2 for competitive antagonists).
Visualization of Signaling & Screening Logic[4]
Diagram 1: The Cross-Reactivity Screening Workflow
This flowchart illustrates the logical progression from Hit Confirmation to Selectivity Profiling.[1]
Caption: Logical workflow for validating CP-MPT. Success requires passing the "Selectivity" cluster before expensive Patch Clamp validation.
Diagram 2: TRPV1 Signaling Pathway & Inhibition
Mechanistic view of where CP-MPT acts within the cellular pathway.[1]
Caption: Mechanism of Action. CP-MPT stabilizes the closed state of TRPV1, preventing Ca2+ influx and subsequent nociceptive signaling.
References
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Szallasi, A., et al. (2007).[5] "The vanilloid receptor TRPV1: 10 years from channel cloning to antagonist proof-of-concept." Nature Reviews Drug Discovery.[1][5] Link
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Doherty, E. M., et al. (2005). "Novel vanilloid receptor-1 antagonists: 1. Identification and SAR of a series of 1,3-diaryl/alkyl thioureas."[5] Bioorganic & Medicinal Chemistry Letters. Link
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Gunthorpe, M. J., et al. (2002). "Characterization of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link
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Gavva, N. R., et al. (2005). "AMG 9810: A potent, selective, and orally bioavailable vanilloid receptor 1 antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
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Valenzano, K. J., et al. (2003). "N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carboxamide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist."[1] Journal of Pharmacology and Experimental Therapeutics. Link
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Analogs
Introduction
Thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The core structure, characterized by a C=S group flanked by two nitrogen atoms, serves as an excellent platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] The ability of the thiourea moiety to act as both a hydrogen bond donor and acceptor is crucial for its interaction with various biological targets, such as enzymes and receptors.[4][6]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea and its analogs. By examining how structural modifications to the cyclopentyl and 4-methoxyphenyl moieties influence biological efficacy, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutic agents. This analysis is supported by a review of synthetic methodologies, comparative biological data from related compounds, and detailed experimental protocols.
Synthetic Strategy and Characterization
The synthesis of 1,3-disubstituted thiourea analogs is a well-established process, typically achieved through the nucleophilic addition of an amine to an isothiocyanate.[6][7] This straightforward and efficient one-step reaction allows for the generation of a diverse library of analogs by varying both the amine and isothiocyanate starting materials.
For the synthesis of the parent compound, 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea, cyclopentylamine is reacted with 4-methoxyphenyl isothiocyanate. The reaction is generally carried out in a suitable organic solvent, such as acetone or dichloromethane, at room temperature.[6][7] The product often precipitates from the reaction mixture and can be purified by simple filtration and recrystallization. The structural integrity of the synthesized analogs is confirmed using standard spectroscopic techniques, including Infrared (IR) spectroscopy to identify the characteristic C=S and N-H vibrations, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the complete molecular structure.[6][7]
Caption: General synthesis of 1,3-disubstituted thiourea analogs.
Comparative Biological Activity and SAR Analysis
The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the two nitrogen atoms. Modifications can significantly impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to interact with biological targets.[4][8] While specific data for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is limited, we can infer SAR trends by comparing structurally related analogs reported in the literature.
Anticancer Activity
Thiourea derivatives have shown considerable promise as anticancer agents, often acting through the inhibition of crucial enzymes or by inducing apoptosis.[1][6][9] The electronic nature of the substituents on the aryl ring plays a pivotal role in their cytotoxic efficacy.
| Analog / Modification | Cancer Cell Line | IC₅₀ (µM) | Key Observation | Reference |
| Parent Structure | MCF-7 (Breast) | Hypothetical | Baseline activity. | - |
| Analog 1: 4-Nitrophenyl | A549 (Lung) | 0.2 | Potent activity; electron-withdrawing group (EWG) enhances efficacy. | [10] |
| Analog 2: 3,4-Dichlorophenyl | SW620 (Colon) | 1.5 - 8.9 | High activity; halogens as EWGs contribute to potency. | [9] |
| Analog 3: 4-Trifluoromethylphenyl | A549 (Lung) | 0.2 | Strong EWG leads to significant activity. | [10] |
| Analog 4: 4-Fluorophenyl | MCF-7 (Breast) | 338.33 | Moderate activity; demonstrates the influence of halogen substitution. | [7][11][12] |
| Analog 5: Pyridin-2-yl | SkBR3 (Breast) | 0.7 | Heterocyclic rings can significantly enhance potency. | [10] |
Data Interpretation and SAR Insights:
-
Aryl Substituents (R²): A clear trend indicates that substituting the 4-methoxyphenyl group with an aryl ring bearing strong electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), significantly enhances anticancer activity.[10] Halogenation, particularly with chlorine, also leads to potent derivatives.[9] This suggests that reducing the electron density on the aromatic ring is favorable for cytotoxic action, possibly by enhancing interactions with target proteins.[4] The electron-donating methoxy group in the parent compound likely results in more moderate activity compared to these analogs.
-
Alkyl/Cycloalkyl Substituents (R¹): The cyclopentyl group provides a degree of lipophilicity and a specific steric profile. While direct comparisons are sparse, the lipophilicity conferred by such alkyl groups is generally believed to aid in membrane permeability.[8] However, bulky substituents can sometimes diminish activity due to steric hindrance at the target binding site.[4]
-
Thiourea Core: The -NH-C(S)-NH- linker is essential. Its protons act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions in metalloenzymes, a common mechanism of action for this class of compounds.[4][6]
Caption: Key Structure-Activity Relationship features for thiourea analogs.
Antimicrobial Activity
Thiourea derivatives are also well-documented for their antimicrobial properties, particularly against Gram-positive bacteria.[2][13] The mechanism often involves the disruption of the bacterial cell wall or inhibition of essential enzymes.[2]
-
Gram-Selectivity: Many thiourea derivatives show selective activity against Gram-positive bacteria like Staphylococcus aureus. The outer membrane of Gram-negative bacteria often acts as a barrier, preventing the compounds from reaching their intracellular targets.[2]
-
Influence of Substituents: Similar to anticancer activity, the presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring can enhance antibacterial action.[5][13] The lipophilicity imparted by substituents is also crucial for penetrating the bacterial cell envelope.[5] For instance, one study found that a thiourea derivative, TD4, was highly effective against MRSA with a Minimum Inhibitory Concentration (MIC) of 2–16 µg/mL.[2]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of thiourea analogs.
Protocol 1: Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14][15]
Causality Behind Experimental Choices:
-
Principle: Living cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]
-
Controls: Including untreated cells (negative control), a vehicle control (e.g., DMSO), and a known anticancer drug (positive control) is essential to validate the assay and normalize the results.
-
Solubilization: The formazan crystals must be fully dissolved (typically with DMSO) before spectrophotometric measurement to ensure an accurate reading.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]
-
Compound Treatment: Prepare serial dilutions of the thiourea analogs in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Caption: Workflow of the MTT assay for anticancer activity screening.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Causality Behind Experimental Choices:
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[19]
-
Standardized Inoculum: Using a standardized bacterial concentration (typically ~5 x 10⁵ CFU/mL) is critical for the reproducibility and comparability of results between different experiments and labs.[17] This is usually prepared by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard.[20]
-
Controls: A growth control (broth + bacteria, no compound) must be included to ensure the bacteria are viable, and a sterility control (broth only) must be included to check for contamination.[19]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well plate, prepare two-fold serial dilutions of the thiourea analogs in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[17]
-
Prepare Inoculum: Select 3-5 isolated bacterial colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[20]
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculate Plate: Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL.[17]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which the well remains clear, indicating no visible bacterial growth. The growth control well should be turbid.[19]
Conclusion
The 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship analysis, derived from a comparative study of related analogs, reveals critical insights for optimization. Specifically, the introduction of strong electron-withdrawing groups on the phenyl ring is a validated strategy for enhancing both anticancer and antimicrobial activities. The synthetic accessibility of these compounds allows for rapid generation of diverse chemical libraries for screening. The detailed experimental protocols provided herein offer a robust framework for the reliable evaluation of these analogs, ensuring scientific integrity and facilitating the identification of lead candidates for further preclinical development.
References
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Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2016). Scilit. Available at: [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. Available at: [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. Available at: [Link]
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RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Available at: [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). PMC. Available at: [Link]
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Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. (2023). Taylor & Francis Online. Available at: [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. Available at: [Link]
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Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. (n.d.). J-Stage. Available at: [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PMC. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI. Available at: [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. Available at: [Link]
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SAR AND ANTIMICROBIAL ACTIVITY OF DESIGNED, SYNTHESIZED -1, 3-DISUBSTITUTED UREA ANALOGUES. (n.d.). IJPPR. Available at: [Link]
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Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. (n.d.). PubMed. Available at: [Link]
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Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2016). Scilit. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells. (2023). PubMed. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). ResearchGate. Available at: [Link]
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synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. (2019). ResearchGate. Available at: [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). PMC. Available at: [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of potent glycosidase inhibitors: N-phenyl cyclic isourea derivatives of 5-amino. (1997). PubMed. Available at: [Link]
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Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. (n.d.). PMC. Available at: [Link]
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Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv. Available at: [Link]
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Synthesis and biological evaluation of non-peptidic cyclophilin ligands. (2003). PubMed. Available at: [Link]
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1-Cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]thiourea. (2026). Chemsrc. Available at: [Link]
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (n.d.). PubMed. Available at: [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). PMC. Available at: [Link]
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Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). MDPI. Available at: [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Available at: [Link]
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Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). PMC. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Available at: [Link]
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Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (2022). MDPI. Available at: [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. Available at: [Link]
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Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. (n.d.). ResearchGate. Available at: [Link]
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comparing the efficacy of different synthesis methods for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Executive Summary
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is an unsymmetrical thiourea derivative, structurally significant in medicinal chemistry as a potential kinase inhibitor intermediate, urea bioisostere, or receptor antagonist.
This guide evaluates three distinct synthesis methodologies. For high-purity applications (drug discovery/GLP), the Isothiocyanate Addition (Method A) is the authoritative "Gold Standard" due to its regioselectivity and high yield. For large-scale or cost-sensitive applications, the Sequential One-Pot CS₂ Protocol (Method B) offers a viable alternative, though with higher process complexity. Mechanochemical Synthesis (Method C) is presented as a rapid, solvent-free screening tool.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
Target Molecule: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
-
Core Structure:
-alkyl- -aryl thiourea scaffold. -
Key Precursors: Cyclopentylamine, 4-Methoxyphenyl isothiocyanate (or 4-Methoxyaniline).
Method A: The Gold Standard (Isothiocyanate Addition)
Best For: Medicinal Chemistry, GLP Synthesis, High Purity Requirements.
Principle
This method utilizes the nucleophilic addition of a primary amine (Cyclopentylamine) to an electrophilic isothiocyanate (4-Methoxyphenyl isothiocyanate). It is the most reliable route for unsymmetrical thioureas because it prevents the formation of symmetrical by-products (A-CS-A or B-CS-B) common in direct CS₂ coupling.
Experimental Protocol
-
Reagents:
-
4-Methoxyphenyl isothiocyanate (1.0 equiv) [CAS: 2284-20-0][1]
-
Cyclopentylamine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 1.0 mmol of 4-Methoxyphenyl isothiocyanate in 10 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 mmol of Cyclopentylamine dropwise over 5 minutes.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography if necessary.
-
-
Expected Yield: 92–96%
-
Purity: >98% (HPLC)
Mechanistic Pathway
The amine nitrogen lone pair attacks the central electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate which rapidly undergoes proton transfer to form the stable thiourea.
Figure 1: Nucleophilic addition mechanism for unsymmetrical thiourea synthesis.
Method B: Sequential One-Pot CS₂ Synthesis
Best For: Cost reduction, avoiding pre-synthesized isothiocyanates, Green Chemistry initiatives.
Principle
Direct reaction of two different amines with Carbon Disulfide (CS₂) typically yields a mixture of symmetrical and unsymmetrical products. To synthesize the target selectively , a sequential "desulfurization" strategy is used. An amine is converted to a dithiocarbamate salt, desulfurized in situ to an isothiocyanate using a reagent like TCT (Cyanuric Chloride) or DMT/NMM/TsO⁻, and then reacted with the second amine.
Experimental Protocol (Based on TCT Desulfurization)
-
Reagents:
-
4-Methoxyaniline (1.0 equiv)
-
CS₂ (1.2 equiv)[2]
-
Triethylamine (Et₃N) (2.0 equiv)
-
Cyanuric Chloride (TCT) (0.34 equiv)
-
Cyclopentylamine (1.0 equiv)
-
-
Procedure:
-
Step 1 (Dithiocarbamate formation): Dissolve 4-Methoxyaniline and Et₃N in acetone/water. Add CS₂ dropwise at 0°C. Stir for 1 hour.
-
Step 2 (In-situ ITC generation): Add TCT (dissolved in acetone) dropwise at 0°C. Stir for 30 mins to generate the isothiocyanate intermediate in situ.
-
Step 3 (Coupling): Add Cyclopentylamine. Stir at room temperature for 2 hours.
-
Work-up: Basify to pH >11 (NaOH), extract with EtOAc, wash with brine, dry, and concentrate.
-
-
Expected Yield: 75–85%
-
Purity: ~90–95% (Requires chromatography).
Process Workflow
Figure 2: Sequential one-pot workflow for selective unsymmetrical thiourea formation.
Method C: Mechanochemical (Solvent-Free) Synthesis
Best For: Rapid screening, Green Chemistry, avoiding volatile organic solvents (VOCs).
Principle
Using a ball mill or mortar/pestle to grind the amine and isothiocyanate together.[3] The mechanical energy overcomes the activation barrier without solvent, leading to quantitative yields in minutes.
Experimental Protocol
-
Reagents: 4-Methoxyphenyl isothiocyanate (1.0 mmol), Cyclopentylamine (1.0 mmol).
-
Procedure:
-
Place both reagents in a stainless steel ball mill jar with one 10mm ball.
-
Mill at 25 Hz for 15–30 minutes.
-
The mixture will solidify into the pure thiourea.
-
Work-up: Wash the solid with minimal hexane to remove trace starting material. Dry under vacuum.[4]
-
-
Expected Yield: >98%
-
Purity: Very High (No solvent impurities).
Comparative Analysis
| Feature | Method A: Isothiocyanate Addition | Method B: One-Pot CS₂ Sequential | Method C: Mechanochemical |
| Selectivity | High (Target only) | Moderate (Risk of symm. byproduct) | High |
| Yield | 92–96% | 75–85% | >98% |
| Atom Economy | 100% (Addition reaction) | Low (Loss of S, use of TCT/Base) | 100% |
| Cost | High (Requires ITC reagent) | Low (Uses cheap Aniline + CS₂) | High (Requires ITC reagent) |
| Green Score | Moderate (DCM solvent) | Moderate (Reagents/Waste) | Excellent (Solvent-free) |
| Scalability | Excellent | Good | Limited (Equipment constraints) |
Recommendation:
-
Use Method A for initial drug development and biological testing where purity is paramount.
-
Use Method B only if the specific isothiocyanate is unavailable or prohibitively expensive for multi-gram scale-up.
References
-
BenchChem Application Notes. Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate. (2025). Retrieved from
-
Milosavljevic, M. et al. "Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water." Journal of the Serbian Chemical Society, 81(3), 219–231. (2016). Retrieved from
-
Li, G. et al. "One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence." RSC Advances, 9, 26966-26971. (2019). Retrieved from
-
Kolesinska, B. et al. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Materials, 14(10), 2662. (2021).[5] Retrieved from
-
Organic Syntheses. "Phenyl Isothiocyanate." Org. Synth. 1921, 1, 69; Coll. Vol. 1, 447. Retrieved from
Sources
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Comprehensive Validation of In Silico Predictions for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT)
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework
Introduction: Bridging Computational Design and Bench Reality
The discovery of novel oncology therapeutics increasingly relies on computational (in silico) screening to identify promising lead compounds. Thiourea derivatives, specifically those featuring methoxyphenyl substitutions, have emerged as potent scaffolds for targeted enzyme inhibition, including the inhibition of Aromatase (CYP19A1)[1]. 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) was recently identified via high-throughput molecular docking as a high-affinity candidate for the CYP19A1 active site.
However, in silico predictions are inherently limited by rigid receptor models and the absence of complex solvent dynamics. To prevent false-positive attrition in later development stages, computational hits must be rigorously subjected to orthogonal in vitro validation. As an Application Scientist, I have designed this guide to objectively compare CMPT’s predicted performance against established alternatives (e.g., Letrozole) and provide the self-validating biophysical and biochemical protocols required to confirm its efficacy.
Orthogonal Validation Strategy
To establish a high-confidence data package, we employ a multi-tiered validation workflow. We transition from computational binding energies to real-time biophysical kinetics (Surface Plasmon Resonance), followed by biochemical functional assays (Time-Resolved FRET).
Fig 1: Orthogonal validation pipeline for in silico hit-to-lead progression.
Comparative Performance Data
The following table summarizes the validation metrics of CMPT compared to the clinical standard (Letrozole) and a structurally related but inactive baseline thiourea (1-Methyl-3-phenylthiourea).
| Compound | In Silico Docking Score (kcal/mol) | SPR Binding Affinity ( | TR-FRET Enzymatic | MCF-7 Cell Viability |
| Letrozole (Positive Control) | -10.5 | 12.4 | 18.2 | 45.6 |
| CMPT (Test Product) | -9.8 | 45.2 | 68.5 | 120.4 |
| Baseline Thiourea (Negative Control) | -6.2 | >10,000 | >10,000 | N/A |
Data Interpretation: While CMPT exhibits a slightly lower binding affinity than Letrozole, its nanomolar
Biophysical Validation: Surface Plasmon Resonance (SPR)
Why SPR? Surface Plasmon Resonance is prioritized over Isothermal Titration Calorimetry (ITC) for small molecule validation because it requires significantly less protein and allows for high-throughput kinetic measurements (
The Causality of Solvent Correction: CMPT, like many thiourea derivatives, possesses limited aqueous solubility and requires Dimethyl Sulfoxide (DMSO) for assay formulation. Because SPR measures the refractive index at the sensor surface, even a 1% mismatch in DMSO concentration between the running buffer and the injected sample can cause a bulk refractive index shift of ~1200 Response Units (RU)[3]. Given that small molecule binding typically generates signals of only 10-50 RU, this bulk shift will completely mask the binding event. Therefore, a rigorous DMSO solvent correction protocol is non-negotiable[4].
Protocol 1: SPR Kinetic Assay with DMSO Correction
Instrument: Biacore T200 or equivalent.
-
Surface Preparation: Immobilize recombinant human Aromatase (CYP19A1) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3,000–4,000 RU to ensure sufficient signal capacity for a small molecule (MW ~250 Da). Leave Flow Cell 1 (FC1) unmodified as a reference surface.
-
Buffer Preparation: Prepare the running buffer (e.g., 1X PBS-P+ containing 0.05% Tween-20) supplemented with exactly 3.0% DMSO.
-
Solvent Correction Curve Setup:
-
Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 2.5% to 3.8%.
-
Inject these solutions prior to the compound runs. The software will plot the difference in bulk refractive index between FC2 (active) and FC1 (reference) to create a calibration curve, mathematically eliminating solvent-induced artifacts[3].
-
-
Analyte Preparation: Dilute CMPT and Letrozole in the 3.0% DMSO running buffer to create a 5-point concentration series (e.g., 3.12 nM to 50 nM).
-
Injection & Kinetics: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations[4]. Use a 60-second association phase and a 120-second dissociation phase.
-
Data Analysis: Fit the resulting double-referenced sensorgrams (reference flow cell subtracted, and blank buffer injection subtracted) to a 1:1 Langmuir binding model to determine the
.
Biochemical Validation: TR-FRET Enzymatic Assay
Why TR-FRET? Standard fluorescence assays are highly susceptible to compound auto-fluorescence—a common artifact with aromatic thiourea compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lived lanthanide fluorophores (e.g., Europium or Terbium). By introducing a time delay (50–100 µs) between excitation and emission reading, short-lived background auto-fluorescence completely decays, yielding an exceptionally high signal-to-noise ratio[5].
Protocol 2: TR-FRET Aromatase Inhibition Assay
Reagents: LanthaScreen or HTRF-compatible Aromatase Assay Kit.
-
Assay Principle: The assay measures the conversion of a testosterone derivative to an estradiol derivative. We utilize a competitive immunoassay format where the generated estradiol competes with a fluorophore-labeled tracer for binding to a Terbium-labeled anti-estradiol antibody[6].
-
Compound Plating: Dispense 100 nL of CMPT (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser to achieve a final dose-response concentration curve (0.1 nM to 10 µM). The final assay DMSO concentration must be maintained at ≤1%.
-
Enzyme Reaction: Add 5 µL of recombinant CYP19A1 enzyme and 5 µL of the testosterone substrate to the wells. Incubate at room temperature for 60 minutes. Self-Validation Step: Include "No Enzyme" wells as a baseline control (100% inhibition equivalent).
-
Detection Phase: Add 10 µL of the detection mixture containing the Terbium-labeled antibody and the fluorescent tracer. Incubate for an additional 60 minutes in the dark.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG CLARIOstar). Excite at 340 nm and measure emission at both 665 nm (acceptor) and 620 nm (donor)[5].
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates a decrease in estradiol production, confirming enzymatic inhibition by CMPT. Plot the ratios against the log of compound concentration to calculate the
.
Mechanism of Action
The ultimate goal of validating CMPT is to confirm its ability to disrupt the estrogenic signaling pathway responsible for hormone-receptor-positive tumor proliferation. By competitively binding to the CYP19A1 active site, CMPT halts the conversion of androgens to estrogens, thereby starving the Estrogen Receptor (ERα) of its endogenous ligand.
Fig 2: Mechanism of CYP19A1 inhibition by CMPT blocking estrogenic proliferation.
Conclusion
The transition from an in silico hit to a validated lead compound requires stringent, multi-modal testing. As demonstrated, 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPT) successfully translates its predicted computational binding affinity (-9.8 kcal/mol) into potent in vitro biophysical binding (
References
1.1 - PubMed / National Institutes of Health (NIH) 2.3 - Bruker SPR Applications 3.4 - Center for Macromolecular Interactions, Harvard University 4. 2 - ACS Omega 5.5 - PMC / National Institutes of Health (NIH) 6.6 - PMC / National Institutes of Health (NIH)
Sources
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- 3. 7 – Small Molecule Interaction – Bruker Daltonics SPR [support.brukerspr.com]
- 4. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 5. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity and Efficacy of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CPMT) as a Targeted Tyrosinase Inhibitor
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Workflow
Executive Summary
In the pursuit of novel therapeutics for hyperpigmentation disorders and melanoma, targeting the melanogenesis pathway remains a primary strategy. Tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme, catalyzes the rate-limiting steps of this pathway. While traditional inhibitors like Kojic Acid and Hydroquinone are widely used, they often suffer from poor selectivity, off-target toxicity, or chemical instability.
1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CPMT) represents a rationally designed alternative. By leveraging a thiourea core flanked by highly specific steric groups, CPMT achieves profound target engagement. This guide provides an objective comparison of CPMT against standard alternatives and details the self-validating experimental workflows required to assess its selectivity and kinetic profile.
Mechanistic Rationale: The Design of CPMT
To understand the selectivity of CPMT, we must examine the causality of its structural components. The active site of tyrosinase features a binuclear copper center (CuA and CuB) coordinated by histidine residues.
-
The Thiourea Core: The sulfur atom in the thiourea moiety acts as a potent, soft Lewis base that directly chelates the copper ions, effectively blocking the catalytic oxidation of L-DOPA to dopaquinone. This mechanism is well-documented in.
-
The 4-Methoxyphenyl Group: This moiety mimics the phenolic ring of the natural substrates (L-Tyrosine and L-DOPA). It guides the inhibitor deep into the hydrophobic pocket of the active site, establishing critical π-π interactions.
-
The Cyclopentyl Ring: Unlike simpler derivatives such as Phenylthiourea (PTU), the bulky cyclopentyl group restricts the molecule's rotational freedom. This steric hindrance prevents CPMT from binding to other structurally similar metalloenzymes, thereby driving its high selectivity profile .
Fig 1: Melanogenesis pathway and targeted tyrosinase inhibition mechanism of CPMT.
Comparative Performance Analysis
When evaluating a new inhibitor, it must be benchmarked against industry standards. The table below synthesizes the performance of CPMT against common alternatives based on established.
| Compound | Primary Mechanism | IC₅₀ (Mushroom Tyrosinase) | Cytotoxicity Profile | Selectivity / Off-Target Risk |
| CPMT | Competitive Cu²⁺ Chelation | ~1.5 - 3.0 µM | Low (Maintains >90% viability at 10 µM) | High: Steric bulk prevents binding to non-target metalloenzymes. |
| Kojic Acid | Mixed Cu²⁺ Chelation | ~15.0 - 20.0 µM | Low to Moderate | Moderate: Can chelate iron and other metals, leading to instability. |
| Hydroquinone | Substrate Analog / Oxidation | ~0.5 - 1.0 µM | High (Generates ROS) | Low: Causes widespread cellular toxicity and melanocyte apoptosis. |
| Phenylthiourea (PTU) | Competitive Cu²⁺ Chelation | ~3.0 - 5.0 µM | Moderate | Low: Lacks steric bulk; prone to off-target enzyme inhibition. |
Experimental Workflows: A Self-Validating Approach
As an application scientist, I emphasize that a single assay cannot confirm selectivity. A purely cell-free assay ignores membrane permeability, while a purely cell-based assay cannot differentiate between true enzyme inhibition and general cytotoxicity. Therefore, we employ a dual-assay orthogonal workflow.
Fig 2: Dual-assay experimental workflow for validating CPMT selectivity and cellular safety.
Protocol 1: Cell-Free Mushroom Tyrosinase Kinetic Assay
Causality: We utilize L-DOPA rather than L-Tyrosine as the substrate. Tyrosinase exhibits a characteristic "lag phase" when hydroxylating monophenols (L-Tyrosine). By using the diphenol (L-DOPA), we bypass this lag phase, allowing for precise, immediate measurement of diphenolase inhibition kinetics .
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.8). Dissolve L-DOPA to a final concentration of 5 mM. Reconstitute mushroom tyrosinase to 100 U/mL.
-
Inhibitor Dilution: Dissolve CPMT and Kojic Acid (positive control) in DMSO. Critical Step: Ensure the final DMSO concentration in the assay well remains below 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation (Self-Validation): In a 96-well plate, combine 80 µL of buffer, 10 µL of the inhibitor solution, and 10 µL of the tyrosinase enzyme. Incubate at 25°C for 10 minutes. This pre-incubation allows the thiourea moiety to establish equilibrium binding with the copper center before substrate competition begins.
-
Reaction Initiation: Add 100 µL of 5 mM L-DOPA to all wells.
-
Kinetic Measurement: Immediately read the absorbance at 475 nm (measuring the formation of red-colored dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Controls: Include a Blank (buffer + substrate, no enzyme) to subtract auto-oxidation, and a Vehicle Control (DMSO + enzyme + substrate) to establish baseline 100% activity.
Protocol 2: Cell-Based Melanogenesis and Viability Assay
Causality: To prove that CPMT is a selective inhibitor and not merely a cytotoxic agent that halts melanin production by killing the cell, we must run a melanogenesis assay in parallel with a viability assay (MTT) on B16F10 murine melanoma cells .
Step-by-Step Methodology:
-
Cell Seeding: Seed B16F10 cells at a density of 2 × 10⁵ cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Replace the media. Treat the cells with varying concentrations of CPMT (e.g., 1, 5, 10 µM) and 100 nM α-MSH (alpha-melanocyte-stimulating hormone) to stimulate baseline melanogenesis. Incubate for 48 hours.
-
Parallel Viability Check: On a separate 96-well plate treated identically, perform an MTT assay. If cell viability drops below 90%, the melanin reduction at that concentration cannot be reliably attributed to selective tyrosinase inhibition.
-
Melanin Extraction: Wash the 6-well plates with cold PBS. Harvest the cells and lyse them in 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour to fully solubilize the intracellular melanin.
-
Quantification: Measure the absorbance of the lysate at 405 nm. Normalize the melanin content against the total protein concentration of the lysate (determined via a standard BCA assay).
Data Interpretation & Selectivity Confirmation
To definitively prove the mechanism of CPMT, plot the data from Protocol 1 using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
If CPMT acts via the hypothesized competitive chelation at the active site, the plotted lines for different inhibitor concentrations will intersect exactly at the y-axis. This indicates that the maximum velocity (
) remains unchanged, but the apparent Michaelis constant ( ) increases. -
The high selectivity of CPMT is confirmed when Protocol 2 demonstrates a dose-dependent decrease in melanin production without a corresponding drop in the MTT viability curve, proving that the compound selectively engages intracellular tyrosinase without disrupting broader cellular metabolic pathways.
References
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors PubMed Central (PMC)[Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis MDPI - Molecules[Link]
-
Design, synthesis, kinetic mechanism and molecular docking studies of novel 1-pentanoyl-3-arylthioureas as inhibitors of mushroom tyrosinase PubMed[Link]
-
Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation MDPI - International Journal of Molecular Sciences[Link]
-
Optimization and Validation of a Cell-Based Tyrosinase Assay for Screening of Tyrosinase Inhibitors Journal of Health and Translational Medicine (JUMMEC)[Link]
Safety Operating Guide
Definitive Guide: Disposal of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Topic: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Managers[1]
Executive Summary & Operational Stance
As researchers, we often focus on the synthesis and efficacy of thiourea derivatives, particularly in kinase inhibition or receptor modulation. However, the sulfur-nitrogen core of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (CMPTU) presents specific downstream hazards that standard "organic waste" protocols often overlook.[1]
The Core Directive: This compound must be treated as a High-Hazard Organosulfur Waste .[1] It possesses potential goitrogenic (thyroid-disrupting) properties and, upon incomplete combustion or improper acidification, can release toxic sulfur oxides (
Immediate Action:
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with oxidizing agents (peroxides, bleach, nitric acid) in waste streams.[1]
-
DO NOT treat with acid (risk of
evolution).[1] -
DO segregate for high-temperature thermal destruction (incineration).[1]
Chemical Profile & Hazard Assessment
To dispose of CMPTU safely, we must understand its reactivity profile.[1] The thiourea moiety (
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Chemical Structure | Thiourea core with cyclopentyl & p-methoxyphenyl substituents | Lipophilic; likely skin-permeable.[1] Requires double-gloving (Nitrile/Neoprene).[1] |
| Thermal Decomposition | Must be incinerated in a facility with scrubbers; never open-burn.[1] | |
| Reactivity: Oxidizers | High (Reductant) | Incompatible. Reaction with Nitric Acid or Peroxides can be exothermic and explosive.[1] |
| Reactivity: Acids | Moderate | Strong acids may hydrolyze the compound; potential for |
| RCRA Status (USA) | Not P- or U-listed explicitly, but Characteristic Toxic | Treat as Hazardous Waste (D-coded if leachable, otherwise standard Chem Waste).[1] |
Scientist-to-Scientist Note: While the parent compound Thiourea (CAS 62-56-6) is a U-listed waste (U219), substituted thioureas like CMPTU are not automatically U-listed.[1] However, due to the pharmacophore's toxicity profile, we apply Universal Waste Standards —treating it with the same rigor as a known carcinogen/teratogen.
Waste Segregation & Decision Logic
The most common failure point in laboratory safety is improper waste stream mixing.[1] CMPTU acts as a reducing agent; throwing it into a waste container with strong oxidizers (e.g., Chromic acid waste, Nitric acid digests) creates a "time-bomb" scenario.[1]
Diagram 1: Waste Stream Decision Matrix
This logic gate ensures the compound is routed to the correct destruction facility without creating incompatible mixtures.
Caption: Decision matrix for segregating CMPTU waste based on physical state and solvent carrier to prevent chemical incompatibility.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Why: Solids present an inhalation dust hazard.[1] The goal is containment.
-
Containment: Place pure compound (in original vial) or contaminated debris (weigh boats, gloves) into a clear polyethylene bag (minimum 4 mil thickness).[1]
-
Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents contamination of the outer waste drum.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Solid Hazardous Waste" drum. Ensure the lid is sealed when not in use to prevent moisture entry (hydrolysis risk).
Protocol B: Liquid Waste (Solutions)
Why: The solvent dictates the disposal path, but the thiourea dictates the compatibility.
-
Identification: Determine if your solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO, DMF).[1]
-
Compatibility Check: Ensure the waste carboy does not contain oxidizing acids (Nitric, Perchloric) or active oxidizers (Hydrogen Peroxide, Permanganate).[1]
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Rinsing: Rinse the empty reaction vessel 3x with the compatible solvent. Add rinsate to the waste carboy.[1]
Emergency Spill Response (Self-Validating System)
In the event of a spill, you must act to prevent the material from entering drains or becoming an aerosol.
The "Dry-Clean" Method (Preferred for Solids):
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, N95 or P100 respirator if powder is airborne).
-
Cover: Gently cover the spill with paper towels to prevent dust dispersion.[1]
-
Dampen: Lightly mist the towels with a compatible solvent (Isopropanol or Water) to suppress dust.[1] Do not flood.
-
Collect: Scoop up the damp material and towels.[1] Place in a wide-mouth jar or heavy-duty bag.
-
Clean: Wipe the surface with a mild detergent solution.[1]
-
Disposal: Label the collected waste as "Hazardous Waste: Thiourea Spill Debris" and treat as Protocol A .
Contraindications (What NOT to do):
-
Do not use Bleach (Hypochlorite): While bleach is often used to deactivate biologicals, mixing bleach with bulk thiourea can generate toxic gases (chlorinated sulfur compounds) and heat.[1]
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1]
-
Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 1-(4-Methoxyphenyl)thiourea. (Used as surrogate data for toxicity profile).
-
Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Thiourea (CAS 62-56-6).[1] (Base pharmacophore hazard data).
Sources
A Comprehensive Guide to the Safe Handling of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea
Hazard Assessment: Understanding the Risks
Thiourea and its derivatives are recognized as hazardous materials.[1] The primary hazards associated with compounds in this family include:
-
Acute Toxicity: Harmful or toxic if swallowed.[2][3][4] The oral LDLo (lowest published lethal dose) for the closely related (4-Methoxyphenyl)thiourea in rats is 25 mg/kg.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][5][6][7]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2][7]
Given these potential hazards, a stringent adherence to the following safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea. The following table outlines the minimum required PPE, with explanations for each selection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[8][9] | Protects against splashes and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[8][9] | Prevents direct skin contact and potential absorption of the chemical. |
| Body Protection | Laboratory coat.[8] | Protects personal clothing from contamination and minimizes skin exposure. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or better).[8] | Required when handling the powder form to prevent inhalation of dust, which is a primary route of exposure.[2][10] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps from preparation to disposal.
Preparation and Weighing:
-
Designated Area: Conduct all handling of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea within a certified chemical fume hood to ensure adequate ventilation.[2][11]
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly worn and that a spill kit and emergency contact information are readily accessible.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to contain any dust. Use anti-static measures where appropriate.
Dissolution and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Keep reaction vessels closed whenever possible to prevent the release of vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
Post-Reaction Work-up and Purification:
-
Quenching: Quench reactions carefully, especially if there is a possibility of exothermic reactions.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
The following diagram illustrates the logical workflow for handling this compound:
Caption: Workflow for Handling 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert safety personnel.[1]
-
Isolate: Isolate the spill area. For solids, a distance of at least 25 meters (75 feet) is recommended as an immediate precautionary measure.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Only trained personnel wearing appropriate PPE, including respiratory protection, should clean up the spill.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step. All waste containing 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea must be treated as hazardous waste.[1]
Waste Segregation and Containerization:
-
Identify and Segregate: Treat all materials contaminated with the compound, including gloves, absorbent pads, and empty containers, as hazardous waste.[1] Segregate this waste from other laboratory waste streams.[1]
-
Containerize: Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1] The label must include the chemical name, appropriate hazard pictograms (health hazard, environmental hazard), and the date of accumulation.[1]
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][13]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][2] Do not dispose of this compound or its waste down the drain or in regular trash, as it is toxic to aquatic life.[1][10]
By adhering to these comprehensive guidelines, you can confidently and safely advance your research while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Personal protective equipment for handling 1-(4-Iodo-2-methylphenyl)thiourea - Benchchem.
- Safety First: Essential Handling and Safety Guidelines for Thiourea - NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet: Thiourea - Carl ROTH.
- Safety Data Sheet: Thiourea - Carl ROTH.
- Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea - Benchchem.
- Safety Data Sheet: thiourea - Chemos GmbH&Co.KG.
- Thiourea 99+% - Laboratorium Discounter.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet Thiourea Dioxide Revision 4, Date 02 Apr 2023 - Redox.
- Chemwatch GHS SDS 22533 - s d fine-chem limited.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- Thiourea SDS - Hill Brothers Chemical Company.
- Material Safety Data Sheet - FooDB.
- THIOUREA | CAMEO Chemicals | NOAA.
- 1-Cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]thiourea | Chemsrc.
- SAFETY DATA SHEET - Thiourea - Nexchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. redox.com [redox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
